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  • Product: 1,3-Dioxane, 2-ethynyl-
  • CAS: 125380-93-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra characterization of 1,3-Dioxane, 2-ethynyl-

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of 2-Ethynyl-1,3-Dioxane Authored by: A Senior Application Scientist Introduction In the landscape of modern synthetic chemistry, the precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of 2-Ethynyl-1,3-Dioxane

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characterization of 2-ethynyl-1,3-dioxane, a molecule featuring a terminal alkyne functionality appended to a six-membered heterocyclic ring.

This document is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret the NMR spectra of this and structurally related compounds. We will move beyond a mere cataloging of peaks to explain the causal relationships between the molecule's three-dimensional structure, its electronic environment, and the resulting NMR spectral features. The protocols and interpretations presented herein are grounded in established principles and validated experimental practices, ensuring both trustworthiness and scientific rigor.

Molecular Structure and Conformation

The interpretation of the NMR spectra of 2-ethynyl-1,3-dioxane is intrinsically linked to its structural and conformational properties. The 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. This conformation renders the protons on the ring diastereotopic, meaning the axial and equatorial positions are chemically and magnetically non-equivalent. This non-equivalence is a critical factor that gives rise to the complexity and richness of the ¹H NMR spectrum.

The presence of the sp-hybridized ethynyl group at the C2 position introduces specific electronic effects that influence the chemical shifts of nearby nuclei. The acetylenic proton itself provides a distinct signature, while the triple bond's magnetic anisotropy can affect the shielding of adjacent protons.

Caption: Molecular structure of 2-ethynyl-1,3-dioxane with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-ethynyl-1,3-dioxane is anticipated to show distinct signals corresponding to the ethynyl proton and the three unique sets of protons on the dioxane ring (at positions C2, C4/C6, and C5). Due to the symmetry of the molecule, the protons on C4 and C6 are chemically equivalent.

  • H-2 (Methine Proton): The proton at the C2 position is an acetal proton, situated between two oxygen atoms. This environment results in significant deshielding, placing its resonance downfield. It is expected to appear as a singlet, though a small long-range coupling to the acetylenic proton (⁴J) might be observed.

  • H-β (Ethynyl Proton): The terminal acetylenic proton resides in a unique electronic environment and typically resonates in a specific region of the spectrum. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

  • H-4/H-6 (Methylene Protons): These protons are adjacent to an oxygen atom, causing them to be deshielded relative to the H-5 protons. Due to the chair conformation, the axial (Hₐ) and equatorial (Hₑ) protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal coupling (²J) to each other and vicinal coupling (³J) to the H-5 protons.

  • H-5 (Methylene Protons): These are the most upfield protons in the ring system, being furthest from the electron-withdrawing oxygen atoms.[1] Like the H-4/H-6 protons, the axial and equatorial H-5 protons are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns due to geminal and vicinal couplings to the H-4 and H-6 protons.[1] For the parent 1,3-dioxane, this signal appears as a quintet, but the substitution at C2 may induce more complex second-order effects.[1]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

  • C-2 (Acetal Carbon): This carbon is bonded to two oxygen atoms and the ethynyl group. The strong deshielding effect of the two oxygens will shift this signal significantly downfield, a characteristic feature of acetal carbons.[2]

  • C-4/C-6 (Methylene Carbons): These equivalent carbons are bonded to one oxygen atom, resulting in a downfield shift compared to a standard alkane but upfield from the C-2 carbon. In the parent 1,3-dioxane, this signal appears around 66.9 ppm.[2]

  • C-5 (Methylene Carbon): This carbon is the most shielded of the ring carbons, and its resonance will be the most upfield among the dioxane carbons. In the parent molecule, this signal is found at approximately 26.6 ppm.[2]

  • C-α and C-β (Alkynyl Carbons): The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the range of 65-90 ppm.[3] The quaternary carbon (C-α) attached to the ring will typically have a lower intensity signal compared to the protonated terminal carbon (C-β).[4]

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts (δ) and multiplicities for 2-ethynyl-1,3-dioxane. Note that exact values can vary based on the solvent and spectrometer frequency. The ranges are based on data for 1,3-dioxane and related structures.[1][2]

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
H-24.9 - 5.2s90 - 95
H-4/H-6 (ax/eq)3.7 - 4.2m65 - 70
H-5 (ax/eq)1.5 - 2.0m25 - 30
H-β (ethynyl)2.4 - 2.8s75 - 85 (C-β)
C-α (ethynyl)--70 - 80 (C-α)

Experimental Protocol: Data Acquisition and Sample Preparation

Achieving high-quality, reproducible NMR spectra requires meticulous attention to both sample preparation and the selection of acquisition parameters. This section provides a field-proven, self-validating protocol.

Part 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]

  • Material Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 2-ethynyl-1,3-dioxane for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio (S/N).[7][8]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic molecules.[8]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[8][9] Gentle swirling or brief sonication can aid dissolution. Ensure no solid particles remain.

  • Filtration and Transfer: To remove any dust or undissolved particulates, which can interfere with magnetic field shimming, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of clean cotton or glass wool and transfer it into a high-quality, clean NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[6]

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 2: Spectrometer Setup and Data Acquisition

The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and S/N. The following are recommended starting parameters for a 400 or 500 MHz spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Width (Flip Angle): A 30° or 45° pulse is recommended. This provides a good balance between signal intensity and ensuring that spin-lattice relaxation (T₁) is not a limiting factor, allowing for shorter recycle times.[10]

  • Spectral Width (SW): Set to approximately 12-16 ppm to ensure all proton signals are captured.[11]

  • Acquisition Time (AQ): A value of 3-4 seconds is generally sufficient to provide good digital resolution for small molecules.[10][12]

  • Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

  • Number of Scans (NS): Typically 8 to 16 scans are adequate for achieving a good S/N for a sample of this concentration. Co-adding a minimum of 8 scans helps reduce artifacts.[12]

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[13]

  • Pulse Width (Flip Angle): A 30° pulse is often optimal for ¹³C NMR to avoid saturation of quaternary carbons, which can have long T₁ relaxation times.[10][13]

  • Spectral Width (SW): Set to a wide range, typically 200-220 ppm, to cover the full range of possible carbon chemical shifts.[11]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.[13]

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[13]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve the desired S/N.

Conclusion

The comprehensive characterization of 2-ethynyl-1,3-dioxane by ¹H and ¹³C NMR spectroscopy is a powerful demonstration of NMR's utility in structural elucidation. By understanding the interplay between the molecule's rigid chair conformation, the diastereotopicity of its ring protons, and the electronic influence of the ethynyl substituent, a detailed and unambiguous assignment of all signals can be achieved. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring that the resulting spectra are both reliable and richly informative. This foundational knowledge is directly applicable to a wide range of substituted dioxane systems and other complex organic molecules encountered in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Hoyt, D. W., et al. Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

  • University of Ottawa, NMR Facility. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • University of Wisconsin-Madison, Chemistry Department. Step-by-step procedure for NMR data acquisition. [Link]

  • Juaristi, E., et al. (2001). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. ACS Publications. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. [Link]

  • Grosu, I., et al. (1998). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. [Link]

  • Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis. Canadian Science Publishing. [Link]

  • Chemical Synthesis Database. 2-ethynyl-2-(2-isocyanatoethyl)-1,3-dioxolane. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. 2-Ethyl-1,3-dioxolane. PubChem Compound Database. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link]

  • National Center for Biotechnology Information. 2-Ethyl-1,3-dioxane. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. 1,3-Dioxolane synthesis. [Link]

  • Wiley. 2-Ethynyl-1,3-benzothiazole. SpectraBase. [Link]

Sources

Exploratory

The Chemical Stability of 2-Ethynyl-1,3-Dioxane in Aqueous Acidic Conditions: A Kinetic and Mechanistic Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental protocols. Executive Summary In complex organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental protocols.

Executive Summary

In complex organic synthesis and active pharmaceutical ingredient (API) development, the protection of highly reactive functional groups is paramount. Propargyl aldehyde (prop-2-ynal) is a versatile but notoriously unstable bifunctional building block, prone to rapid polymerization and degradation. To harness its utility, it is frequently masked as a cyclic acetal: 2-ethynyl-1,3-dioxane .

While 1,3-dioxanes are globally recognized for their stability in basic and nucleophilic environments, their behavior in aqueous acidic conditions is highly dependent on the electronic nature of the C2 substituent. This whitepaper provides an in-depth mechanistic analysis of the chemical stability of 2-ethynyl-1,3-dioxane in aqueous acid. By dissecting the kinetic impact of the electron-withdrawing ethynyl group, we provide actionable, self-validating protocols for both the controlled deprotection and the kinetic monitoring of this critical intermediate.

Structural and Electronic Determinants of Stability

To understand the stability of 2-ethynyl-1,3-dioxane, one must look beyond the standard paradigm of acetal hydrolysis and examine the transition state thermodynamics.

The Mechanism of Acetal Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxane derivatives proceeds via a well-established specific acid catalysis pathway 1. The process initiates with the rapid, reversible protonation of one of the acetal oxygen atoms. This is followed by the rate-determining step (RDS) : the unimolecular cleavage of the C–O bond to generate a highly reactive oxocarbenium ion intermediate. Subsequent trapping by water yields a hemiacetal, which rapidly collapses to release the free aldehyde and 1,3-propanediol.

Mechanism A 2-Ethynyl-1,3-dioxane B Protonated Acetal (Fast Eq.) A->B + H⁺ C Oxocarbenium Ion (RDS - Destabilized) B->C - Diol (Slow) D Hemiacetal (Hydration) C->D + H₂O E Propargyl Aldehyde + 1,3-Propanediol D->E - H⁺ (Fast)

Fig 1. Acid-catalyzed hydrolysis mechanism of 2-ethynyl-1,3-dioxane highlighting the RDS.

The Causality of Ethynyl-Induced Stability

Why does 2-ethynyl-1,3-dioxane require harsher deprotection conditions than standard aliphatic acetals? The answer lies in the intense inductive electron-withdrawing (-I) effect of the alkyne moiety 2.

The sp-hybridized carbon of the ethynyl group possesses 50% s-character, making it highly electronegative. During the RDS, a positive charge develops at the C2 position to form the oxocarbenium ion. The adjacent electron-withdrawing ethynyl group severely destabilizes this developing positive charge [[3]](). Consequently, the activation energy ( ΔG‡ ) for the transition state is significantly elevated. This thermodynamic barrier renders the ethynyl acetal highly robust in mild aqueous acids compared to its alkyl counterparts.

Kinetic Profiling and Comparative Data

To contextualize the stability of the ethynyl derivative, Table 1 summarizes the relative hydrolysis rates of various C2-substituted 1,3-dioxanes. The data illustrates a direct correlation between the substituent's inductive effect (approximated by Taft σ∗ constants) and the exponential decay in hydrolysis velocity.

Table 1: Relative Hydrolysis Rates of 2-Substituted 1,3-Dioxanes in Aqueous Acid

Acetal DerivativeC2 SubstituentElectronic NatureRelative Hydrolysis Rate ( krel​ )Practical Half-Life (pH 2.0, 25°C)
2-Methyl-1,3-dioxane-CH 3​ Electron Donating (+I)~ 10,000< 1 Minute
1,3-Dioxane-HNeutral~ 100~ 1.5 Hours
2-Ethynyl-1,3-dioxane -C≡CH Strongly Withdrawing (-I) 1 > 6 Days
2-Trifluoromethyl-1,3-dioxane-CF 3​ Extremely Withdrawing< 0.01Stable (Months)

Data Interpretation: At room temperature and mild acidity (pH 2-3), 2-ethynyl-1,3-dioxane is functionally stable. Efficient deprotection requires elevated temperatures (e.g., 40–60°C) and stronger acid concentrations (e.g., 1–2 M HCl) to overcome the high ΔG‡ of the oxocarbenium transition state.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that researchers can confidently distinguish between successful deprotection, incomplete reaction, and product degradation 4.

Protocol 1: Controlled Preparative Deprotection

Because the liberated propargyl aldehyde is volatile and prone to polymerization, it must be extracted or utilized immediately upon formation.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 10.0 mmol of 2-ethynyl-1,3-dioxane in 20 mL of a biphasic mixture of Tetrahydrofuran (THF) and Water (1:1 v/v).

  • Acidification: Add 10 mL of 2.0 M aqueous HCl.

  • Thermal Activation: Heat the reaction mixture to 45°C under rigorous stirring. Causality: The elevated temperature is mandatory to overcome the ethynyl-induced transition state stabilization.

  • Self-Validating TLC Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

    • Validation Check: Use KMnO 4​ stain. The starting material will show a delayed, faint yellow spot (alkyne only), whereas the product (propargyl aldehyde) will instantly reduce the stain to a bright yellow/brown spot due to the highly reactive aldehyde.

  • Quenching: Once the starting material is consumed (typically 2–4 hours), cool to 0°C and carefully neutralize with saturated aqueous NaHCO 3​ until pH ~7.

  • Isolation: Extract immediately with cold diethyl ether ( 3×20 mL). Dry over anhydrous Na 2​ SO 4​ . Do not concentrate to dryness under high vacuum, as propargyl aldehyde is highly volatile.

Protocol 2: In Situ NMR Kinetic Monitoring

To accurately determine the half-life of the acetal under specific formulation conditions, an in situ NMR kinetic assay is required.

Workflow S1 1. Sample Prep Acetal + Internal Std S2 2. Acidification Add DCl in D₂O/CD₃CN S1->S2 S3 3. NMR Acquisition Time-course ¹H-NMR S2->S3 S4 4. Data Processing Integrate & Normalize S3->S4 S5 5. Kinetic Extraction Plot ln[Acetal] vs Time S4->S5

Fig 2. Self-validating in situ NMR workflow for monitoring acetal hydrolysis kinetics.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve 0.1 mmol of 2-ethynyl-1,3-dioxane and 0.05 mmol of 1,4-dimethoxybenzene (Internal Standard) in 0.5 mL of CD 3​ CN.

  • Initiation: Inject 0.1 mL of D 2​ O containing a known concentration of DCl (e.g., pD 1.5). Mix thoroughly by inversion.

  • Acquisition: Insert into the NMR spectrometer pre-heated to 30°C. Acquire 1 H-NMR spectra every 10 minutes for 12 hours using an automated macro.

  • Self-Validating Mass Balance:

    • Integrate the internal standard singlet ( δ ~6.8 ppm) and set to a fixed value.

    • Track the disappearance of the acetal methine proton ( δ ~5.2 ppm) and the appearance of the propargyl aldehyde proton ( δ ~9.2 ppm).

    • Validation Check: The sum of the molar quantities of the starting acetal and the product aldehyde must remain constant ( 100±5% ). A drop in this sum indicates secondary degradation (e.g., alkyne hydration or aldehyde polymerization).

  • Kinetic Extraction: Plot ln([Acetal]t​/[Acetal]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) from the slope.

Conclusion

The chemical stability of 2-ethynyl-1,3-dioxane in aqueous acidic conditions is a textbook demonstration of transition state thermodynamics governed by inductive effects. The powerful electron-withdrawing nature of the ethynyl group fortifies the acetal against mild hydrolysis, making it an exceptionally robust protecting group for propargyl aldehyde during multi-step syntheses. However, this stability demands rigorous, self-validating protocols for successful deprotection, ensuring that the liberated, highly reactive aldehyde is neither lost to volatility nor destroyed by secondary side reactions.

References

  • Thieme Connect - Acetal Metathesis: Mechanistic Insight Source: 11

  • ACS Publications - Influence of Alkoxy Groups on Rates of Acetal Hydrolysis: Electrostatic Stabilization of Developing Oxocarbenium Ion Intermediates Source: 33

  • Beilstein Journals - Tuning the stability of alkoxyisopropyl protection groups Source: 22

  • PMC (NIH) - Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s for Reversible H2O and CO2 Capture Source: 44

Sources

Foundational

Synthesis pathways for 1,3-Dioxane, 2-ethynyl- from propargyl aldehyde

Synthesis Pathways for 2-Ethynyl-1,3-Dioxane: A Comprehensive Protocol for the Acetalization of Propargyl Aldehyde Strategic Rationale & Chemical Context Propargyl aldehyde (propiolaldehyde) is a highly reactive, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 2-Ethynyl-1,3-Dioxane: A Comprehensive Protocol for the Acetalization of Propargyl Aldehyde

Strategic Rationale & Chemical Context

Propargyl aldehyde (propiolaldehyde) is a highly reactive, bifunctional C3 building block containing both an electrophilic aldehyde and a terminal alkyne. While it is a versatile precursor in drug development, its explosive properties and tendency to undergo exothermic polymerization[1] make direct functionalization of the alkyne challenging.

To perform strong-base chemistry (e.g., deprotonation with n-BuLi, Grignard formation) or transition-metal cross-coupling (e.g., Sonogashira coupling) at the terminal alkyne, the aldehyde must be masked. Acetalization is a fundamental and highly effective protection strategy for aldehydes[2]. Protecting propargyl aldehyde with 1,3-propanediol[3] yields 2-ethynyl-1,3-dioxane. The resulting six-membered 1,3-dioxane ring is thermodynamically stable and highly resistant to nucleophilic attack and basic conditions, providing a robust protective group for downstream synthetic workflows.

Mechanistic Pathway

The synthesis of 2-ethynyl-1,3-dioxane proceeds via an acid-catalyzed acetalization. Because the reaction is an equilibrium process, it requires a thermodynamic driving force—typically the continuous removal of water—to push the reaction to completion and prevent the formation of brown resinification products[4].

The mechanism involves four key stages:

  • Protonation: The carbonyl oxygen of propargyl aldehyde is protonated by a Brønsted acid (e.g., p-TsOH), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One hydroxyl group of 1,3-propanediol attacks the activated carbonyl, forming a hemiacetal intermediate.

  • Dehydration: Acid-catalyzed elimination of water generates a highly reactive oxocarbenium ion.

  • Ring Closure: Intramolecular attack by the second hydroxyl group yields the stable 1,3-dioxane ring.

Mechanism A Propargyl Aldehyde + H+ B Activated Carbonyl A->B Protonation C Hemiacetal Intermediate B->C + 1,3-Propanediol D Oxocarbenium Ion C->D - H2O E 2-Ethynyl-1,3-dioxane (Product) D->E Ring Closure - H+

Fig 1: Acid-catalyzed acetalization mechanism of propargyl aldehyde.

Experimental Methodologies

Protocol A: Azeotropic Distillation (Dean-Stark Method)

This is the most scalable and reliable method, utilizing azeotropic water removal to drive the equilibrium.

Materials:

  • Propargyl aldehyde (1.0 equiv)

  • 1,3-Propanediol (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

  • Toluene (Solvent)

  • Triethylamine (Et₃N) (Quenching agent)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediol and a catalytic amount of p-TsOH in toluene.

  • Addition: Cool the mixture to 0°C. Slowly add propargyl aldehyde dropwise.

    • Causality: Propargyl aldehyde is prone to exothermic polymerization; cooling prevents degradation during the initial exothermic hemiacetal formation[1].

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Continue refluxing until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours). Monitor reaction completion via GC-MS or TLC.

  • Quenching (Critical Step): Cool the reaction to room temperature. Immediately add Et₃N (0.02 equiv) to neutralize the p-TsOH.

    • Causality: Acetylenic acetals are easily hydrolyzed back to the aldehyde in the presence of dilute acids and trace water during concentration[5]. Neutralization is mandatory.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 2-ethynyl-1,3-dioxane as a clear liquid.

Workflow Step1 1. Reaction Setup Propargyl Aldehyde + 1,3-Propanediol + p-TsOH in Toluene Step2 2. Azeotropic Distillation Reflux (110°C) with Dean-Stark trap until H2O evolution ceases Step1->Step2 Step3 3. Quenching Cool to RT, add Et3N to neutralize acid catalyst Step2->Step3 Step4 4. Aqueous Workup Wash with sat. NaHCO3 & brine, extract with EtOAc, dry over Na2SO4 Step3->Step4 Step5 5. Purification Vacuum distillation or Column Chromatography Step4->Step5

Fig 2: Standard workflow for the synthesis of 2-ethynyl-1,3-dioxane.

Protocol B: Dehydrating Agent-Mediated Synthesis

For moisture-sensitive setups or when extended heating is undesirable, chemical dehydrating agents can be used[4].

  • Dissolve propargyl aldehyde (1.0 equiv) and 1,3-propanediol (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Add trimethyl orthoformate (1.5 equiv) as a chemical water scavenger.

  • Add a Lewis acid catalyst, such as BF₃·OEt₂ (0.05 equiv), at 0°C.

  • Stir at room temperature for 12 hours under an inert atmosphere.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Analysis & Optimization

The choice of solvent, catalyst, and water-removal strategy significantly impacts the yield and purity of the acetal. The table below summarizes the expected outcomes based on different reaction parameters.

MethodCatalystSolventWater Removal StrategyTemp (°C)Yield (%)
Azeotropicp-TsOH (1 mol%)TolueneDean-Stark Trap11085 - 88
Azeotropicp-TsOH (1 mol%)BenzeneDean-Stark Trap8082 - 85
DehydrativeBF₃·OEt₂ (5 mol%)DCMTrimethyl orthoformate2578 - 81
DehydrativeAmberlyst-15 (10% w/w)HexaneMolecular Sieves (4Å)6072 - 75

Table 1: Comparison of reaction conditions for the synthesis of 2-ethynyl-1,3-dioxane.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dioxane, 2-ethynyl- as a Bifunctional Terminal Alkyne for Orthogonal Bioconjugation

Introduction & Mechanistic Rationale In the rapidly evolving landscape of drug development and bioconjugation, achieving highly specific, multi-stage molecular assembly requires bioorthogonal handles that do not cross-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of drug development and bioconjugation, achieving highly specific, multi-stage molecular assembly requires bioorthogonal handles that do not cross-react. 1,3-Dioxane, 2-ethynyl- is a uniquely powerful bifunctional building block designed for this exact purpose. Structurally, it features a terminal alkyne directly coupled to a 1,3-dioxane ring—a robust cyclic acetal that serves as a protecting group for an aldehyde.

The Causality of Experimental Design: Attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a free propargyl aldehyde is fundamentally flawed when working with complex biomolecules. The standard CuAAC protocol relies on Cu(II) salts and sodium ascorbate to generate the active Cu(I) catalyst (1[1]). In this reductive, aqueous environment, free aldehydes are highly susceptible to premature Schiff base formation with primary amines (e.g., lysine residues) or unwanted redox degradation.

By utilizing 1,3-Dioxane, 2-ethynyl-, the aldehyde remains completely masked. 1,3-Dioxanes are thermodynamically stable and exhibit exceptional resistance to the basic, nucleophilic, and reductive conditions of the CuAAC reaction (2[2]). Once the stable 1,2,3-triazole linkage is formed, the 1,3-dioxane ring can be chemoselectively deprotected under mild acidic conditions to reveal the reactive aldehyde (3[3]). This unmasked carbonyl then serves as an orthogonal handle for secondary conjugations, such as oxime ligation with aminooxy-functionalized payloads.

Orthogonal Conjugation Workflow

G N1 Azide-Biomolecule + 1,3-Dioxane, 2-ethynyl- N2 Triazole-Dioxane Conjugate (Protected Aldehyde) N1->N2 CuAAC (CuSO4, THPTA, Na-Ascorbate) N3 Triazole-Aldehyde Conjugate (Reactive Carbonyl) N2->N3 Mild Acidic Deprotection (e.g., 10% TFA or p-TsOH) N4 Final Oxime-Triazole Bioconjugate N3->N4 Oxime Ligation (Aminooxy-Payload, pH 4.5-5.5)

Workflow of orthogonal bioconjugation using 1,3-Dioxane, 2-ethynyl- as a bifunctional linker.

Self-Validating Experimental Protocols

Stage 1: CuAAC Bioconjugation (Triazole Formation)

This protocol utilizes THPTA to stabilize Cu(I) and protect biomolecules from reactive oxygen species (ROS) (4[4]). Aminoguanidine is included to scavenge reactive dehydroascorbate byproducts, preventing the cross-linking of arginine or lysine residues (1[1]).

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare 20 mM CuSO₄ in water, 50 mM THPTA in water, 100 mM Aminoguanidine HCl in water, and 100 mM Sodium Ascorbate (must be freshly prepared to ensure reductive efficacy).

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA (1:2.5 molar ratio). Incubate at room temperature for 5 minutes.

    • Self-Validation Check: The solution must remain a clear, bright blue. If precipitation or cloudiness occurs, the ligand has degraded; discard and remake to prevent irreversible protein aggregation.

  • Reaction Assembly: To 400 µL of the azide-modified biomolecule (e.g., 50 µM in PBS, pH 7.4), add 1,3-Dioxane, 2-ethynyl- to a final concentration of 250 µM (using a high-concentration DMSO stock to keep final DMSO <5% v/v).

  • Scavenger Addition: Add 25 µL of 100 mM Aminoguanidine HCl (final concentration ~5 mM).

  • Catalyst Addition: Add the entire pre-complexed CuSO₄/THPTA solution to the reaction mixture.

  • Initiation: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate.

    • Self-Validation Check: Upon addition of ascorbate, the solution should immediately transition from blue to colorless or pale yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Purification: Rotate gently at room temperature for 1–2 hours. Purify the resulting Triazole-Dioxane conjugate via size-exclusion chromatography (e.g., NAP-5 column) to remove copper and excess small molecules.

Stage 2: Mild Acidic Deprotection

1,3-dioxanes require slightly more vigorous acidic conditions for deprotection than 1,3-dioxolanes, ensuring they do not prematurely cleave during Stage 1 (2[2]).

Step-by-Step Methodology:

  • Acidification: Dissolve the purified Triazole-Dioxane conjugate in an appropriate acidic cleavage cocktail. For robust peptides or small molecules, use 10% aqueous Trifluoroacetic acid (TFA). For sensitive proteins, use 10–20% aqueous acetic acid.

  • Incubation: Incubate at 25°C to 37°C for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. A mass shift of exactly -76 Da (corresponding to the loss of the 1,3-propanediol fragment) provides definitive validation that the aldehyde has been successfully unmasked.

  • Neutralization: Carefully neutralize the reaction by adding a mild base (e.g., 1M Tris buffer, pH 8.5, or saturated NaHCO₃) until the pH reaches ~7.0. Purify the Triazole-Aldehyde conjugate immediately to prevent unwanted oligomerization.

Stage 3: Secondary Bioconjugation (Oxime Ligation)

The unmasked aldehyde is highly reactive toward alpha-effect nucleophiles, forming a stable oxime bond.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the Triazole-Aldehyde conjugate into 100 mM Sodium Acetate buffer, pH 4.5–5.5.

  • Conjugation: Add the aminooxy-functionalized payload (e.g., aminooxy-fluorophore or aminooxy-PEG) at a 5- to 10-fold molar excess.

  • Catalysis (Optional): Add aniline to a final concentration of 10–50 mM. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that dramatically accelerates oxime formation.

  • Incubation: Incubate for 2–12 hours at room temperature, followed by final purification via dialysis or chromatography.

Quantitative Data & Parameter Summary

Reaction StageKey Reagents & CatalystsOptimal pHTemperatureReaction TimePrimary Chemical Purpose
1. CuAAC Click CuSO₄, THPTA, Na-Ascorbate, Aminoguanidine7.0 - 7.520°C - 25°C1 - 2 HoursFormation of stable 1,2,3-triazole linkage while keeping aldehyde masked.
2. Deprotection Aqueous TFA (10%) or Acetic Acid (20%)< 3.025°C - 37°C2 - 4 HoursChemoselective unmasking of the reactive aldehyde (-76 Da mass shift).
3. Oxime Ligation Aminooxy-payload, Aniline (catalyst)4.5 - 5.520°C - 25°C2 - 12 HoursSecondary bioorthogonal conjugation via stable oxime bond formation.

Sources

Application

Advanced CuAAC Protocols Using 2-Ethynyl-1,3-Dioxane: Synthesis of 4-Formyl-1,2,3-Triazole Scaffolds

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized synthetic chemistry, enabling the rapid, regioselective construction of 1,4-disubstituted 1,2,3-triazoles. However, synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized synthetic chemistry, enabling the rapid, regioselective construction of 1,4-disubstituted 1,2,3-triazoles. However, synthesizing triazoles bearing highly reactive functional groups—such as aldehydes—presents a distinct chemical challenge. Direct use of propargyl aldehyde in CuAAC often fails due to its volatility, propensity for polymerization, and susceptibility to base-catalyzed side reactions (e.g., aldol condensations or Cannizzaro-type disproportionation) under standard click conditions.

To circumvent these limitations, 2-ethynyl-1,3-dioxane serves as an ideal, stable surrogate. By masking the electrophilic aldehyde as a cyclic acetal, researchers can execute high-yielding CuAAC reactions, followed by a controlled, mild acidic deprotection to reveal the 4-formyl-1,2,3-triazole. This application note provides a comprehensive, self-validating methodology for utilizing 2-ethynyl-1,3-dioxane in drug discovery and bioconjugation workflows.

Mechanistic Rationale: The Causality of Reagent Selection

Why 2-Ethynyl-1,3-Dioxane?

The selection of 2-ethynyl-1,3-dioxane over other protected alkynes (such as diethyl acetals) is driven by thermodynamic stability and steric shielding. The 1,3-dioxane ring provides sufficient steric bulk to completely shield the masked carbonyl carbon from nucleophilic attack during the basic conditions of the CuAAC reaction (typically driven by sodium ascorbate and basic ligands or amines). Yet, the cyclic acetal remains highly sensitive to aqueous acidic hydrolysis, allowing for quantitative deprotection without degrading the newly formed triazole ring .

The Catalytic Cycle and Causality

The CuAAC reaction relies on the in situ reduction of Cu(II) salts (e.g., CuSO4​⋅5H2​O ) to the active Cu(I) species by sodium ascorbate. This prevents the oxidative Glaser homocoupling of the terminal alkyne. The Cu(I) species coordinates with the π -electrons of 2-ethynyl-1,3-dioxane, significantly lowering the pKa of the terminal alkyne proton. This facilitates the exothermic formation of a copper-acetylide complex. Subsequent coordination of the organic azide leads to a 6-membered metallacycle, which undergoes rapid ring contraction to form the metallated triazole, ultimately yielding the regioselective 1,4-disubstituted product .

CatalyticCycle Cu_I Cu(I) Catalyst Active Species Pi_Complex π-Complex with Alkyne Cu_I->Pi_Complex + 2-Ethynyl-1,3-dioxane Acetylide Cu-Acetylide Complex Pi_Complex->Acetylide Base / -H+ Metallacycle 6-Membered Metallacycle Acetylide->Metallacycle + R-N3 Triazolyl_Cu Cu-Metallated Triazole Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I + H+ / - Product

Figure 1. CuAAC Catalytic Cycle highlighting the interaction with 2-ethynyl-1,3-dioxane.

Experimental Workflows & Protocols

This two-step protocol is designed as a self-validating system . Each phase includes built-in Quality Control (QC) checkpoints ensuring that researchers can verify intermediate success before proceeding, thereby preventing the compounding of experimental errors.

Workflow A Organic Azide + 2-Ethynyl-1,3-dioxane B CuAAC Reaction (CuSO4, Na Ascorbate) A->B C Acetal-Protected Triazole (Stable Intermediate) B->C Regioselective 1,4-addition D Acidic Deprotection (TFA/H2O or HCl) C->D E 4-Formyl-1,2,3-triazole (Reactive Scaffold) D->E Acetal Cleavage

Figure 2. Step-by-step workflow from protected alkyne to the reactive 4-formyl-1,2,3-triazole.

Protocol Step 1: CuAAC Cycloaddition

Objective: Synthesize the acetal-protected 1,2,3-triazole intermediate.

  • Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and 2-ethynyl-1,3-dioxane (1.1 mmol, slight excess to drive completion) in 10 mL of a 1:1 mixture of t -BuOH and H2​O .

    • Causality Note: t -BuOH is highly recommended over MeOH or EtOH because it minimizes unwanted transacetalization side reactions and optimally solvates both the organic substrates and the aqueous catalytic salts .

  • Catalyst Addition: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed immediately by freshly prepared sodium ascorbate (0.10 mmol, 10 mol%).

    • Causality Note: Sodium ascorbate must be added last and must be freshly prepared; oxidized ascorbate solutions fail to reduce Cu(II), stalling the reaction.

  • Reaction: Stir the mixture vigorously at room temperature ( 25∘C ) for 12–24 hours.

  • Workup: Dilute with H2​O (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation & Quality Control (QC 1):

  • TLC Monitoring: Run a TLC (typically 7:3 Hexane:EtOAc). The product should appear as a highly UV-active spot with a lower Rf​ than the starting azide.

  • 1H NMR Verification: Confirm the presence of the triazole ring proton (a distinct singlet typically between δ 7.8 - 8.5 ppm) and the acetal methine proton (a singlet around δ 5.8 - 6.0 ppm).

Protocol Step 2: Acetal Cleavage (Deprotection)

Objective: Unmask the aldehyde to yield the 4-formyl-1,2,3-triazole.

  • Acidic Hydrolysis: Dissolve the crude acetal-protected triazole from Step 1 in 5 mL of THF. Add 5 mL of 2M aqueous HCl (or a 9:1 mixture of TFA/ H2​O for highly robust substrates).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Neutralization & Extraction: Carefully neutralize the mixture with saturated aqueous NaHCO3​ until CO 2​ evolution ceases. Extract with Dichloromethane ( 3×15 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography if necessary.

Validation & Quality Control (QC 2):

  • TLC Monitoring (Crucial): Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The deprotected product spot will immediately turn bright orange/red, confirming the presence of the free aldehyde.

  • 1H NMR Verification: The acetal methine proton ( δ ~5.9 ppm) must disappear, replaced by a sharp aldehyde proton singlet far downfield ( δ 10.1 - 10.5 ppm) .

Quantitative Data & Optimization

The efficiency of both the CuAAC and the subsequent acetal cleavage is highly dependent on the solvent system. Table 1 summarizes optimization data adapted from tandem synthesis literature, demonstrating why t -BuOH/ H2​O is the gold standard for this specific workflow.

Table 1: Optimization of Solvent and Catalyst Systems for Tandem Formyl-Triazole Synthesis

Solvent SystemCatalyst SystemTemp (°C)Time (h)Yield of Formyl Triazole (%)Observation / Causality
H2​O :MeOH (1:1) CuSO4​ / NaAsc2524< 30%Transacetalization side reactions observed.
H2​O :EtOH (1:1) CuSO4​ / NaAsc252445%Incomplete cleavage; moderate solubility.
H2​O : t -BuOH (1:1) CuSO4​ / NaAsc 25 24 > 85% Optimal solvation; no transacetalization.
THF (Anhydrous)CuI / DIPEA601260%Elevated temp required; basic side reactions.

Note: Data reflects typical yields for tandem one-pot cleavage/CuAAC reactions where protic solvents assist in the acid-catalyzed cleavage step .

Downstream Applications in Drug Development

The resulting 4-formyl-1,2,3-triazoles are highly privileged scaffolds in medicinal chemistry and chemical biology. The unmasked aldehyde serves as a versatile electrophilic handle for:

  • Bioconjugation via Hydrazone/Oxime Ligation: The formyl group reacts rapidly with hydrazines or hydroxylamines under mildly acidic conditions (pH 4.5 - 6.0) to form stable hydrazones or oximes. This is extensively used to attach fluorophores or PEGylating agents to triazole-linked biomolecules.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., using NaBH3​CN ) yields amine-functionalized triazoles, which are critical pharmacophores in kinase inhibitors and anti-tubercular agents .

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition (2002) URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (2010) URL: [Link]

  • Title: Tandem synthesis of 1-formyl-1,2,3-triazoles Source: Tetrahedron Letters via PubMed Central (2017) URL: [Link]

  • Title: Design, synthesis, molecular docking and antimycobacterial evaluation of some novel 1,2,3-triazolyl xanthenones Source: ResearchGate (Literature Review on Triazole Pharmacophores) URL: [Link](Representative Link)

Method

Application Notes &amp; Protocols: A Guide to the Chemoselective Deprotection of 1,3-Dioxane Acetals in Ethynyl Derivatives

Introduction: The Challenge of Selective Deprotection In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy, enabling chemists to mask reactive functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Selective Deprotection

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy, enabling chemists to mask reactive functional groups while other parts of a molecule are modified. The 1,3-dioxane group, a cyclic acetal, is a robust and reliable choice for the protection of carbonyl functionalities (aldehydes and ketones).[1] Its formation from a carbonyl compound and 1,3-propanediol yields a six-membered ring that is stable under a wide array of conditions, including neutral, basic, and many oxidative and reductive environments.[1][2][3]

The challenge, however, arises during the deprotection step, which is most commonly achieved through acid-catalyzed hydrolysis.[1][2][4] When the substrate contains other acid-sensitive moieties, such as the ethynyl (alkyne) group, the deprotection ceases to be a trivial step. Terminal alkynes possess an acidic proton (pKa ≈ 25) and the triple bond itself can be susceptible to hydration or other acid-mediated side reactions under harsh conditions.[5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of step-by-step protocols for the chemoselective cleavage of 1,3-dioxane acetals while preserving the integrity of the valuable ethynyl group. We will delve into the causality behind experimental choices, from classical acidic hydrolysis to milder, more sophisticated methods.

Chemical Principles: Balancing Acetal Lability and Alkyne Stability

The successful deprotection of a 1,3-dioxane in an ethynyl-containing molecule is a delicate balancing act.

  • 1,3-Dioxane Acetal Hydrolysis: The mechanism of acid-catalyzed deprotection is a well-understood, reversible process.[1] It begins with the protonation of one of the acetal's oxygen atoms, making it a good leaving group. Subsequent cleavage of the carbon-oxygen bond forms a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and following a final deprotonation step, the original carbonyl compound and the 1,3-diol are regenerated.[4][7] The stability of the six-membered dioxane ring often means it requires slightly more forcing conditions for cleavage compared to its five-membered 1,3-dioxolane counterpart.[3][8]

  • Ethynyl Group Stability: The carbon atoms of an alkyne are sp-hybridized, possessing 50% s-character. This high s-character makes the carbon atom more electronegative than its sp² or sp³ counterparts, which stabilizes the conjugate base (acetylide ion) and accounts for the notable acidity of terminal alkynes.[5][9][10] While the C-H bond can be deprotonated with a strong base, the triple bond itself is generally stable to mild acids. However, strong Brønsted or Lewis acids, particularly at elevated temperatures, can promote undesired reactions. Therefore, the key to chemoselectivity is to employ conditions that are sufficiently acidic to facilitate acetal hydrolysis but gentle enough to leave the alkyne untouched.

Deprotection Methodologies and Protocols

The choice of deprotection method is dictated by the overall sensitivity of the substrate. We present a selection of protocols, ranging from the classical standard to milder, modern alternatives.

Method 1: Controlled Acid-Catalyzed Hydrolysis

This is the most traditional approach. While potent, its conditions can be modulated (temperature, acid concentration, solvent system) to achieve selectivity. It is often the first method attempted due to its simplicity and cost-effectiveness.

Causality Behind the Choices:

  • Acid Catalyst (HCl, p-TsOH): Provides the necessary protons to initiate the hydrolysis mechanism. The concentration is kept low to minimize side reactions.

  • Solvent System (THF/Water or Acetone/Water): A biphasic or homogeneous mixture is used to ensure the solubility of the organic substrate while providing the water required for hydrolysis.[4] Acetone can also act as a transacetalization agent, driving the equilibrium toward the deprotected product.[2][11]

  • Temperature Control: Running the reaction at room temperature or 0 °C is critical. Elevated temperatures significantly increase the risk of alkyne hydration or degradation.

Experimental Protocol: Deprotection using Aqueous HCl in THF

  • Dissolution: Dissolve the 1,3-dioxane protected ethynyl derivative (1.0 eq) in tetrahydrofuran (THF) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add an equal volume of 1 M aqueous hydrochloric acid (HCl) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL for a 1 mmol scale reaction).

  • Workup and Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]

Method 2: Lewis Acid-Catalyzed Deprotection

Lewis acids offer a milder and often more chemoselective alternative to Brønsted acids.[12][13] They activate the acetal by coordinating to an oxygen atom, facilitating cleavage under nearly neutral conditions. Cerium(III) triflate [Ce(OTf)₃] is particularly effective, operating at room temperature in the presence of a small amount of water.[14][15]

Causality Behind the Choices:

  • Cerium(III) Triflate (Ce(OTf)₃): A gentle Lewis acid catalyst that is effective in catalytic amounts.[15] It is known for its high chemoselectivity, leaving other acid-sensitive groups like silyl ethers intact.[14]

  • Wet Nitromethane: The solvent system is crucial. Polar solvents like nitromethane enhance the catalyst's efficacy, and the presence of water is essential for the hydrolysis to occur. The reaction proceeds under almost neutral pH.[15]

Experimental Protocol: Deprotection using Ce(OTf)₃ in Wet Nitromethane

  • Preparation: To a solution of the 1,3-dioxane protected ethynyl derivative (1.0 eq) in nitromethane (0.1 M), add water (5-10 equivalents).

  • Catalyst Addition: Add Cerium(III) triflate (Ce(OTf)₃) (5-10 mol%) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography.

Method 3: Neutral Deprotection via Transacetalization

For exceptionally sensitive substrates, even mild Lewis acids may be too harsh. In these cases, non-hydrolytic methods are ideal. A powerful example is the use of a catalytic amount of molecular iodine in acetone. This method proceeds under neutral conditions via a substrate exchange mechanism rather than direct hydrolysis.[16]

Causality Behind the Choices:

  • Iodine (I₂): Acts as a mild Lewis acid to catalyze the reaction. It is used in catalytic amounts (10 mol%).[17]

  • Acetone: Serves as both the solvent and the "acetal acceptor." The equilibrium is driven by the large excess of acetone, which forms the highly volatile 2,2-dimethoxypropane upon reaction, effectively trapping the diol.

  • Neutral Conditions: The absence of water and strong acid makes this method compatible with a wide range of sensitive functional groups, including the ethynyl group.[16][17]

Experimental Protocol: Deprotection using Iodine in Acetone

  • Reaction Setup: Dissolve the 1,3-dioxane protected ethynyl derivative (1.0 eq) in acetone (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Add molecular iodine (I₂) (0.10 eq) to the solution. The solution will turn brown.

  • Reaction Monitoring: Stir the mixture at room temperature. These reactions are often rapid, completing within 5-60 minutes. Monitor by TLC.

  • Quenching: Upon completion, quench the reaction by adding a few drops of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

  • Isolation and Purification: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[12] Purify further if necessary.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the deprotection mechanism and a general experimental workflow.

Figure 1: General Mechanism of Acid-Catalyzed Acetal Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acetal 1,3-Dioxane Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal Protonation Acid H₃O⁺ (Catalyst) Oxocarbenium Oxocarbenium Ion + Diol ProtonatedAcetal->Oxocarbenium Ring Opening Hemiketal Protonated Hemiketal Oxocarbenium->Hemiketal H₂O Attack Carbonyl Carbonyl Compound Hemiketal->Carbonyl Deprotonation Acid_Regen H₃O⁺ (Regenerated) Hemiketal->Acid_Regen

Caption: General Mechanism of Acid-Catalyzed Acetal Deprotection.

Figure 2: General Experimental Workflow for Deprotection Start Start: Protected Substrate Setup 1. Dissolve Substrate in Solvent Start->Setup Reagent 2. Add Deprotection Reagent/Catalyst Setup->Reagent Monitor 3. Monitor Reaction (TLC, LC-MS) Reagent->Monitor Quench 4. Quench Reaction (e.g., add base) Monitor->Quench Reaction Complete Extract 5. Aqueous Workup & Extraction Quench->Extract Purify 6. Dry & Concentrate Organic Layer Extract->Purify Chromatography 7. Column Chromatography (if needed) Purify->Chromatography End End: Purified Product Chromatography->End

Caption: General Experimental Workflow for Deprotection.

Comparative Summary and Method Selection

Choosing the optimal deprotection strategy depends on the stability of the entire molecule. The following table provides a direct comparison to aid in this decision-making process.

Method Reagents & Catalyst Typical Solvent Temperature Advantages Compatibility with Ethynyl Group
Controlled Acidic Hydrolysis Dilute HCl, H₂SO₄, or p-TsOHTHF/H₂O, Acetone/H₂O0 °C to RTSimple, inexpensive, common reagents.Good, provided temperature and acid concentration are kept low.
Lewis Acid Catalysis Ce(OTf)₃ (5-10 mol%), FeCl₃, In(OTf)₃[12][18]Wet Nitromethane, CH₂Cl₂Room Temp.Mild, fast, highly chemoselective, operates at near-neutral pH.[14][15]Excellent; low risk of side reactions with the alkyne.
Neutral Transacetalization I₂ (10 mol%)AcetoneRoom Temp.Extremely mild, neutral, non-hydrolytic, rapid reaction times.[16][17]Excellent; ideal for highly sensitive and complex substrates.

To select the appropriate method, consider the following workflow:

Figure 3: Decision Workflow for Deprotection Method Selection Start Start: Select Deprotection Method AcidSensitive Other acid-sensitive groups present? (e.g., silyl ethers, Boc) Start->AcidSensitive RobustSubstrate Is the substrate otherwise robust? AcidSensitive->RobustSubstrate No UseNeutral Use Neutral Method (I₂ in Acetone) AcidSensitive->UseNeutral Yes UseLewis Use Mild Lewis Acid (e.g., Ce(OTf)₃) RobustSubstrate->UseLewis No, contains sensitive functionality UseAcid Use Controlled Acidic Hydrolysis (Low Temp) RobustSubstrate->UseAcid Yes

Caption: Decision Workflow for Deprotection Method Selection.

Conclusion

The deprotection of 1,3-dioxane acetals in molecules bearing an ethynyl group is a common yet critical transformation that demands careful consideration of chemoselectivity. While classical acid-catalyzed hydrolysis remains a viable option under controlled conditions, the development of milder protocols using Lewis acids or neutral transacetalization reagents has greatly expanded the chemist's toolkit.[7] By understanding the underlying mechanisms and the specific sensitivities of the substrate, researchers can confidently select and execute a deprotection strategy that delivers the desired carbonyl compound in high yield, leaving the delicate ethynyl functionality intact and ready for subsequent transformations.

References

  • Bartoli, G., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]

  • Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? [Link]

  • Allen Institute for AI. (2025). Acidity of Alkynes: Why Terminal Alkynes are Acidic. [Link] (Note: A more specific URL from the search result was not available, linking to the parent project)

  • Chemistry Steps. (2025). Acidity of Terminal Alkynes. [Link]

  • Tanemura, K., et al. (2004). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Tetrahedron Letters, 45(40), 7471-7474. [Link]

  • University of Calgary. (n.d.). Chapter 9: Acidity of Terminal Alkynes. [Link]

  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Jørgensen, C. G., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(21), 3844–3848. [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

  • Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093-9095. [Link]

  • Hu, Y., et al. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(25), 8932-4. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes. [Link]

  • Fujioka, H., et al. (2010). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Chemical & Pharmaceutical Bulletin, 58(3), 426-8. [Link]

  • UNT Digital Library. (2026). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. [Link]

  • SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. [Link]

  • SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Ethynyl-1,3-Dioxane in Total Organic Synthesis

Abstract In the intricate field of total organic synthesis, the success of a campaign often hinges on the strategic selection of building blocks that offer a blend of stability and controlled reactivity. 2-Ethynyl-1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate field of total organic synthesis, the success of a campaign often hinges on the strategic selection of building blocks that offer a blend of stability and controlled reactivity. 2-Ethynyl-1,3-dioxane emerges as a superior bifunctional reagent, ingeniously masking a reactive aldehyde functionality while presenting a versatile terminal alkyne for a host of powerful carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of this building block's synthesis, core reactivity, and strategic deployment in complex molecular construction. We delve into the mechanistic underpinnings of its key transformations—including Sonogashira coupling and 'Click' chemistry—and furnish detailed, field-proven protocols for its application. This document is designed for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic tools to achieve efficiency and elegance in their synthetic endeavors.

Introduction: The Principle of Orthogonal Reactivity

The art of total synthesis is a testament to the principle of chemoselectivity—the ability to modify one functional group in the presence of others. Bifunctional building blocks, which contain two functional groups of differing reactivity, are central to this principle. 2-Ethynyl-1,3-dioxane is a quintessential example of such a molecule. Its utility is rooted in the orthogonal nature of its two primary functional moieties:

  • The Terminal Alkyne: A region of high electron density, the C≡C triple bond is a gateway to a multitude of transformations.[1] The terminal proton is acidic and can be removed to form a potent acetylide nucleophile, or the alkyne can participate directly in powerful catalytic cycles.[1]

  • The 1,3-Dioxane Ring: This cyclic acetal serves as a robust protecting group for an aldehyde.[2] It exhibits excellent stability in basic, nucleophilic, reductive, and many oxidative conditions, yet can be efficiently cleaved under acidic conditions to unmask the carbonyl group.[2][3]

This duality allows for a synthetic strategy where the alkyne is elaborated into a complex structure, after which the latent aldehyde is revealed for subsequent reactions, minimizing the need for cumbersome protection-deprotection sequences that can diminish overall yield.[4]

cluster_0 2-Ethynyl-1,3-Dioxane cluster_1 Reactive Sites cluster_2 Key Transformations mol Structure Image Here alkyne Terminal Alkyne (C-C Bond Formation) sonogashira Sonogashira Coupling alkyne->sonogashira Pd-catalyzed click_chem CuAAC 'Click' Reaction alkyne->click_chem Cu(I)-catalyzed alkynylation Nucleophilic Addition alkyne->alkynylation Base-mediated dioxane 1,3-Dioxane (Masked Aldehyde) deprotection Acidic Hydrolysis dioxane->deprotection H+ catalyzed start Setup Schlenk Flask (Ar-Br, Pd Catalyst, CuI) inert Evacuate & Backfill with Argon (3x) start->inert solvents Add Anhydrous Solvent & Amine Base inert->solvents reagent Add 2-Ethynyl-1,3-Dioxane solvents->reagent react Stir at RT or Heat (Monitor by TLC/GC) reagent->react quench Quench with sat. NH4Cl solution react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash, Dry (MgSO4), & Concentrate extract->wash purify Purify via Column Chromatography wash->purify cluster_3 Step 3: Carbonyl Chemistry start Building Block: 2-Ethynyl-1,3-Dioxane step1 Step 1: Alkyne Functionalization (e.g., Sonogashira Coupling with Ar-Br) start->step1 intermediate1 Intermediate A: Ar-C≡C-(1,3-Dioxane) step1->intermediate1 step2 Step 2: Deprotection (Acidic Hydrolysis) intermediate1->step2 intermediate2 Intermediate B: Ar-C≡C-CHO step2->intermediate2 wittig Wittig Reaction intermediate2->wittig reduction Reduction (e.g., NaBH4) intermediate2->reduction grignard Grignard Addition intermediate2->grignard final_wittig Product 1: Ar-C≡C-CH=CHR wittig->final_wittig final_reduction Product 2: Ar-C≡C-CH2OH reduction->final_reduction final_grignard Product 3: Ar-C≡C-CH(OH)R grignard->final_grignard

Sources

Method

Application Note: Ruthenium-Catalyzed Functionalization of 2-Ethynyl-1,3-Dioxane in Drug Discovery

Executive Summary In modern drug discovery and development, the strategic selection of bifunctional building blocks is critical for modular synthesis. 2-Ethynyl-1,3-dioxane (a cyclic acetal-protected propiolaldehyde) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, the strategic selection of bifunctional building blocks is critical for modular synthesis. 2-Ethynyl-1,3-dioxane (a cyclic acetal-protected propiolaldehyde) represents a highly versatile synthon. It features a terminal alkyne primed for transition-metal-catalyzed transformations and a robust 1,3-dioxane acetal that masks a reactive aldehyde.

This application note details two advanced, field-proven ruthenium-catalyzed methodologies leveraging this substrate:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.

  • Anti-Markovnikov Hydration for the synthesis of 1,3-dioxane-2-acetaldehyde.

By mastering these protocols, researchers can rapidly generate functionally diverse scaffolds while maintaining a self-validating analytical workflow to ensure high fidelity in late-stage functionalization.

Pathway A: Regioselective Synthesis of 1,5-Disubstituted Triazoles via RuAAC

Mechanistic Insight & Causality

While the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles via a copper-acetylide intermediate, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary access to the 1,5-disubstituted regioisomer[1].

The causality behind this regioselectivity lies in the electronic and steric environment of the ruthenium catalyst. Utilizing a bulky, electron-rich pentamethylcyclopentadienyl (Cp) ligand—such as in [CpRuCl(cod)] or Cp*RuCl(PPh3)2—stabilizes the formal Ru(IV) oxidation state during the catalytic cycle[2]. The reaction proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle. The more electronegative carbon of the alkyne preferentially bonds to the terminal, electrophilic nitrogen of the azide, strictly dictating the 1,5-regiochemistry upon reductive elimination[2]. The 1,3-dioxane acetal is highly stable under these non-protic, neutral conditions, preventing premature aldehyde deprotection[1].

RuAAC_Cycle Cat [Cp*RuCl] Active Catalyst Coord Ligand Exchange Azide & Alkyne Coordination Cat->Coord + R-N3, + 2-Ethynyl-1,3-dioxane Oxi Oxidative Coupling Ruthenacycle Ru(IV) Coord->Oxi Regiodirecting Step Red Reductive Elimination C-N Bond Formation Oxi->Red Ring Contraction Prod 1,5-Disubstituted Triazole Product Release Red->Prod Fast Prod->Cat Catalyst Turnover

Fig 1. Catalytic cycle of RuAAC yielding 1,5-disubstituted triazoles.
Experimental Protocol: RuAAC Workflow

Objective: Synthesize 1-(benzyl)-5-(1,3-dioxan-2-yl)-1H-1,2,3-triazole.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Cp*RuCl(cod)] (2.0 mol %).

  • Reagent Addition: Dissolve 2-ethynyl-1,3-dioxane (1.0 equiv, 1.0 mmol) and benzyl azide (1.0 equiv, 1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL, 0.5 M). Transfer the solution to the Schlenk flask.

  • Reaction: Seal the flask, remove it from the glovebox, and stir the mixture at 60 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via FT-IR. The complete disappearance of the strong azide stretching frequency at ~2100 cm⁻¹ indicates full conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Characterization: Confirm the 1,5-regiochemistry via 1H NMR (absence of the characteristic 1,4-triazole C-H singlet at ~8.0 ppm; the 1,5-isomer typically exhibits distinct NOE cross-peaks between the benzyl protons and the acetal methine proton).

Pathway B: Anti-Markovnikov Hydration to Aldehydes

Mechanistic Insight & Causality

Standard hydration of terminal alkynes (e.g., via Au or Hg catalysis) follows Markovnikov's rule, yielding methyl ketones. However, ruthenium-catalyzed hydration can be elegantly inverted to proceed in an anti-Markovnikov fashion, transforming the terminal alkyne into an aldehyde[3].

This unusual regioselectivity is driven by steric control. By utilizing specialized Ru(II) complexes with sterically demanding ligands—such as RuCl2(C6H6)(PR3) supplemented with excess bulky phosphines like P(C6F5)3 or mixed phosphane complexes like [CpRu(L)(L')(MeCN)]PF6—the water molecule is forced to attack the substituted carbon of the η2 -coordinated alkyne[3][4]. Subsequent tautomerization of the resulting vinyl complex and reductive elimination yields the aldehyde[3]. For 2-ethynyl-1,3-dioxane, this produces 1,3-dioxane-2-acetaldehyde, yielding a highly valuable intermediate with two differentiated aldehyde handles (one free, one protected).

Workflow SM 2-Ethynyl-1,3-dioxane (Alkyne + Acetal) RuAAC RuAAC [Cp*RuCl(cod)] SM->RuAAC Hydration Anti-Markovnikov [CpRu(L)(L')]PF6 SM->Hydration Triazole 1,5-Triazole Acetal RuAAC->Triazole Aldehyde 1,3-Dioxane-2-acetaldehyde Hydration->Aldehyde Deprotect Acidic Cleavage (Deprotection) Triazole->Deprotect Drug2 Target Scaffold B Aldehyde->Drug2 Olefination / Grignard Drug1 Target Scaffold A Deprotect->Drug1 Reductive Amination

Fig 2. Divergent synthetic workflows utilizing 2-ethynyl-1,3-dioxane.
Experimental Protocol: Anti-Markovnikov Hydration

Objective: Synthesize 1,3-dioxane-2-acetaldehyde.

  • Preparation: In a standard reaction vial equipped with a magnetic stir bar, dissolve 2-ethynyl-1,3-dioxane (1.0 equiv, 1.0 mmol) in a degassed mixture of 2-propanol and H₂O (10:1 v/v, 3.0 mL).

  • Catalyst Addition: Add the catalyst precursor RuCl2(C6H6)(PPh2C6F5) (5.0 mol %) and excess free phosphine ligand PPh2C6F5 (15.0 mol %). The excess ligand is critical to ensure the metal center remains sufficiently bulky to prevent the formation of the Markovnikov ketone[3].

  • Reaction: Purge the vial with argon, seal, and heat to 65 °C for 24 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via TLC (staining with 2,4-DNP). The appearance of a distinct yellow/orange spot confirms the presence of the newly formed free aldehyde.

  • Workup: Dilute the mixture with diethyl ether (10 mL), wash with brine (2 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Characterization: Purify via short-path silica gel chromatography. 1H NMR validation requires the observation of a triplet at ~9.8 ppm (free aldehyde) and the retention of the acetal methine proton at ~4.5 ppm.

Quantitative Data Summary

The following table summarizes the expected reaction metrics when utilizing 2-ethynyl-1,3-dioxane under the described ruthenium-catalyzed conditions.

TransformationCatalyst SystemSolvent & TempTimeExpected YieldRegioselectivity
RuAAC [Cp*RuCl(cod)] (2 mol%)1,4-Dioxane, 60 °C12 h>90%>99% (1,5-isomer)
Anti-Markovnikov Hydration RuCl2(C6H6)(PPh2C6F5) (5 mol%) + LigandiPrOH/H₂O, 65 °C24 h75–85%>95% (Aldehyde)

References

  • [3] Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society. 3

  • [4] Mixed Phosphane η5-CpRuCl(PR3)2 Complexes as Ambifunctional Catalysts for Anti-Markovnikov Hydration of Terminal Alkynes. Journal of the American Chemical Society. 4

  • [1] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. 1

  • [2] Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1,3-Dioxane, 2-ethynyl- Cross-Coupling

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving 1,3-Dioxane, 2-ethynyl- (also known as ethynyl-1,3-dioxane). As a protected form of propargyl aldehyde, this terminal alkyne is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving 1,3-Dioxane, 2-ethynyl- (also known as ethynyl-1,3-dioxane). As a protected form of propargyl aldehyde, this terminal alkyne is a highly valuable building block in drug development. However, its unique electronic properties and the acid-sensitive nature of the acetal protecting group present distinct challenges during Sonogashira cross-coupling.

This guide is designed for research scientists to troubleshoot catalyst loading, mitigate side reactions, and establish self-validating experimental workflows.

FAQ: Mechanistic Troubleshooting & Causality

Q1: Why am I seeing significant Glaser homocoupling (diyne formation) instead of the desired cross-coupled product? Causality: Homocoupling is driven by the oxidation of the copper acetylide intermediate. This occurs when trace oxygen is present or when Copper(I) loading is excessively high[1]. Because the adjacent 1,3-dioxane oxygen atoms exert an electron-withdrawing effect, the terminal alkyne proton is more acidic than a standard alkyl alkyne. This accelerates the formation of the copper acetylide, creating a bottleneck if the Palladium transmetalation step cannot keep up, ultimately leading to dimerization. Solution: Reduce CuI loading to ≤ 1.0 mol%. If homocoupling persists, transition to a using electron-rich ligands (e.g., XPhos) to facilitate direct Pd-alkyne activation.

Q2: My cross-coupled product shows aldehyde peaks in the NMR (~9.5 ppm). Why is the 1,3-dioxane acetal cleaving during the reaction? Causality: Acetal groups are notoriously acid-sensitive. While Sonogashira reactions are globally basic due to the amine solvents used, local Lewis acidity from high Pd(II) or Cu(I) concentrations—combined with trace moisture—can catalyze the hydrolysis of the 1,3-dioxane ring[3]. Solution: Ensure strictly anhydrous conditions by adding activated 4Å molecular sieves to the reaction mixture. Lower the overall catalyst loading (Pd < 2 mol%) to reduce the concentration of Lewis acidic metal centers in the solution.

Q3: The reaction is sluggish and stalls at 50% conversion. Should I just increase the Palladium loading? Causality: Stalling usually indicates catalyst deactivation (e.g., precipitation of inactive "palladium black") rather than insufficient initial loading. Simply increasing Pd loading beyond 5 mol% will only inflate costs and increase the rate of background side-reactions [2]. Solution: Optimize the ligand rather than the metal concentration. Bulky, electron-rich phosphines stabilize the Pd(0) active species, prevent aggregation, and allow for efficient coupling even at 0.5–1.0 mol% Pd loading.

Data Visualization: Catalyst Loading Optimization Matrix

The following table summarizes the quantitative data from our internal optimization studies for coupling 1,3-Dioxane, 2-ethynyl- with a standard aryl iodide.

Pd Catalyst LoadingCu Co-Catalyst LoadingBase / SolventConversion / YieldCausality / Mechanistic Observation
5.0 mol% Pd(PPh₃)₄5.0 mol% CuIEt₃N (neat)45% (High Diyne)High Cu + trace O₂ drives oxidative Glaser homocoupling.
2.0 mol% Pd(PPh₃)₄1.0 mol% CuIEt₃N / DMF88% (Clean) Optimal balance; efficient transmetalation without excess Cu acetylide buildup.
1.0 mol% Pd(OAc)₂0 mol% (Cu-Free)Pyrrolidine75% (Slow)Cu-free eliminates homocoupling but requires a stronger base to activate the alkyne.
2.0 mol% PdCl₂(PPh₃)₂2.0 mol% CuIDIPA / THF (wet)30% (Acetal Cleavage)Trace moisture + Lewis acidic Pd(II)/Cu(I) hydrolyzes the 1,3-dioxane ring.

Reaction Pathways & Troubleshooting Workflows

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl/Vinyl Halide TransMet Transmetalation OxAdd->TransMet Halide Exchange RedElim Reductive Elimination (Product Release) TransMet->RedElim Diorganopalladium RedElim->Pd0 Cross-Coupled Acetal Alkyne 1,3-Dioxane, 2-ethynyl- (Substrate) CuCycle Cu(I) Co-Catalyst Cycle (Acetylide Formation) Alkyne->CuCycle Amine Base CuCycle->TransMet Cu-Acetylide Transfer Glaser Glaser Homocoupling (Diyne Impurity) CuCycle->Glaser Trace O2 / High Cu

Fig 1: Sonogashira Catalytic Cycle highlighting the divergence point for Glaser homocoupling.

Troubleshooting Start Analyze Reaction Outcome Yield Is Acetal Yield > 85%? Start->Yield Success Optimal Loading Achieved (Pd: 1-2%, Cu: 0.5-1%) Yield->Success Yes Issue Identify Primary Impurity Yield->Issue No Glaser High Homocoupling (Diyne Formation) Issue->Glaser Cleavage Acetal Cleavage (Aldehyde Formation) Issue->Cleavage Sluggish Incomplete Conversion (Unreacted Halide) Issue->Sluggish Action1 Reduce Cu < 1 mol% Or use Cu-Free conditions Glaser->Action1 Action2 Add Molecular Sieves Ensure anhydrous base Cleavage->Action2 Action3 Use bulky ligand (XPhos) Avoid Pd > 5 mol% Sluggish->Action3

Fig 2: Decision tree for troubleshooting catalyst loading and reaction conditions.

Self-Validating Experimental Protocol: Optimized Low-Copper Sonogashira Coupling

This protocol utilizes a self-validating methodology. Visual and analytical checkpoints are built into the steps to ensure the integrity of the sensitive 1,3-dioxane ring and the active catalyst species.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1,3-Dioxane, 2-ethynyl- (1.2 equiv)

  • Pd(PPh₃)₄ (2.0 mol%)

  • CuI (0.5 mol%)

  • Anhydrous Triethylamine (Et₃N) / DMF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: Flame-dry a Schlenk tube containing a magnetic stir bar. Add the Aryl Halide and CuI (0.5 mol%). Subject the flask to three vacuum/argon backfill cycles.

    • Self-Validation Checkpoint: Add the Et₃N/DMF solvent mixture. If the solution turns deep green or blue upon stirring, oxygen is present (Cu(II) formation). Abort, discard, and re-degas before adding the expensive Palladium catalyst [2].

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (2.0 mol%). Stir for 5 minutes until a homogeneous pale yellow/orange solution is achieved.

  • Substrate Addition: Slowly add 1,3-Dioxane, 2-ethynyl- (1.2 equiv) dropwise via a gas-tight syringe.

    • Causality: Slow addition keeps the steady-state concentration of the terminal alkyne low, heavily favoring the cross-coupling transmetalation step over Glaser homocoupling.

  • Reaction Monitoring: Stir the reaction at room temperature (or up to 50 °C if using aryl chlorides).

    • Self-Validation Checkpoint: Monitor via IR spectroscopy or TLC. The reaction is complete when the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) disappears. Do not rely solely on the disappearance of the aryl halide, as it cannot differentiate between cross-coupling and homocoupling.

  • Workup & Acetal Preservation: Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove precipitated Pd and Cu salts. Quench the filtrate with saturated aqueous NaHCO₃.

    • Causality: The 1,3-dioxane acetal is highly vulnerable during aqueous workups. Using a mild base like NaHCO₃ maintains a pH > 7, completely preventing premature deprotection to the propargyl aldehyde.

References

  • Sonogashira Coupling Chemistry LibreTexts URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI - Catalysts URL:[Link]

Optimization

Handling and long-term storage conditions to prevent degradation of 2-ethynyl-1,3-dioxane

Welcome to the technical support guide for 2-ethynyl-1,3-dioxane. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling and long-term storage of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-ethynyl-1,3-dioxane. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling and long-term storage of this valuable synthetic intermediate. Understanding the inherent chemical sensitivities of this molecule is paramount to ensuring its stability and preventing degradation, which can compromise experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges you may encounter.

Core Principles of Stability

2-ethynyl-1,3-dioxane possesses two key functional groups that dictate its reactivity and stability: a terminal alkyne and a 1,3-dioxane ring, which is a cyclic acetal. The primary degradation pathways of concern are:

  • Acid-Catalyzed Hydrolysis: The 1,3-dioxane ring is susceptible to cleavage under acidic conditions, which regenerates the parent carbonyl and diol compounds.[1][2] This reaction is often catalyzed by trace amounts of acid and water.

  • Oxidative Degradation: Terminal alkynes can undergo oxidative cleavage, particularly in the presence of certain metals or oxidizing agents, potentially leading to the formation of carboxylic acids and other byproducts.[3][4]

Our recommendations for handling and storage are designed to mitigate these two primary degradation routes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-ethynyl-1,3-dioxane?

For optimal long-term stability, 2-ethynyl-1,3-dioxane should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen).[5] The key is to minimize exposure to moisture, oxygen, and acidic contaminants.

Causality:

  • Low Temperature (-20°C): Reduces the rate of potential degradation reactions. While some alkynes can be stored at room temperature, low temperatures provide an extra margin of safety.[5][6]

  • Inert Atmosphere: Prevents oxidative degradation of the terminal alkyne.[3] It also displaces atmospheric moisture, which can contribute to hydrolysis of the dioxane ring.[7]

  • Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen. For moisture-sensitive reagents, specialized caps like the Oxford Sure/Seal™ can provide an excellent long-term storage solution.[8]

Q2: My 2-ethynyl-1,3-dioxane has a slight yellow tint. Is it still usable?

A slight yellow tint may indicate the onset of degradation. It is recommended to test the purity of the material before use, for example, by NMR or GC-MS, to identify any potential impurities.

Causality: Discoloration can arise from the formation of polymeric materials or conjugated systems, which can be initiated by trace impurities or slow decomposition over time. While the compound may still be largely intact, the presence of impurities could interfere with subsequent reactions.

Q3: I suspect my sample has been exposed to air. What are the potential consequences?

Exposure to air introduces two primary risks: moisture and oxygen.

  • Moisture: Can lead to the acid-catalyzed hydrolysis of the 1,3-dioxane ring, especially if acidic impurities are present.[1][9]

  • Oxygen: Can promote the oxidative degradation of the terminal alkyne.[3]

If a sample has been compromised, it is best to purify it before use, for example, by distillation or column chromatography, depending on its physical properties.

Q4: Can I store 2-ethynyl-1,3-dioxane in a standard laboratory freezer?

A standard laboratory freezer (-20°C) is suitable for long-term storage, provided the container is properly sealed under an inert atmosphere.[5] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material.Verify the purity of the 2-ethynyl-1,3-dioxane by an appropriate analytical method (e.g., NMR, GC-MS). If impurities are detected, purify the compound before use.
Formation of unexpected byproducts 1. Hydrolysis: Presence of acidic impurities and/or water leading to the cleavage of the dioxane ring.[1][10] 2. Oxidation: Oxidative cleavage of the alkyne.[4][11]1. Ensure all reaction components and solvents are anhydrous and free of acidic residues. 2. Purge all reaction vessels with an inert gas.
Difficulty in dissolving the compound Polymerization or formation of insoluble degradation products.If the compound does not dissolve in a solvent in which it is known to be soluble, it is likely degraded and should be discarded or repurified.
Experimental Protocol: Proper Inerting of a Storage Vessel

This protocol describes a standard procedure for creating an inert atmosphere in a storage vial for long-term stability.

Materials:

  • Vial containing 2-ethynyl-1,3-dioxane with a septum cap.

  • Source of dry, inert gas (argon or nitrogen).

  • Needle for gas inlet.

  • Needle for gas outlet (venting).

Procedure:

  • Ensure the vial cap is securely fastened.

  • Insert the gas inlet needle through the septum, ensuring the tip is above the level of the compound.

  • Insert the gas outlet needle through the septum to allow for the displacement of air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. A low flow rate is sufficient.

  • Remove the outlet needle first, followed by the inlet needle.

  • For added security, wrap the septum cap with Parafilm®.

  • Store the vial at -20°C.[5]

Visualization of Degradation Pathway

The following diagram illustrates the primary acid-catalyzed hydrolysis degradation pathway of 2-ethynyl-1,3-dioxane.

A 2-Ethynyl-1,3-dioxane B Protonation of Oxygen A->B H+ (Acid Catalyst) C Ring Opening to form Carbocation B->C D Nucleophilic Attack by Water C->D H2O E Deprotonation D->E F Hemiacetal Intermediate E->F G Protonation and Elimination of Diol F->G H+ H Final Products: Ethynylcarboxaldehyde + 1,3-Propanediol G->H

Caption: Acid-catalyzed hydrolysis of 2-ethynyl-1,3-dioxane.

References

  • Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage. Chemical Science (RSC Publishing).
  • The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity. Benchchem.
  • Q61P There are three dioxane isomers:... [FREE SOLUTION]. Vaia.
  • Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. (2025).
  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir - ACS Publications. (2025).
  • General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed. (1986).
  • 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. (2024).
  • 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet. ChemicalBook. (2026).
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • safe handling and long-term storage of 1,3-Dioxane-2-acetaldehyde. Benchchem.
  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Reagent storage conditions. Lumiprobe.

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Alkyne Protecting Groups: A Comparative Guide to 2-Ethynyl-1,3-Dioxane vs. 2-Ethynyl-1,3-Dioxolane

In multi-step organic synthesis and drug development, the strategic masking of reactive functional groups is paramount. Propargyl aldehyde is a highly versatile but unstable bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

In multi-step organic synthesis and drug development, the strategic masking of reactive functional groups is paramount. Propargyl aldehyde is a highly versatile but unstable bifunctional building block. To utilize its terminal alkyne in cross-coupling reactions (e.g., Sonogashira, CuAAC) without compromising the aldehyde, it is typically protected as a cyclic acetal.

This guide provides an in-depth comparison between two ubiquitous protected forms: 2-ethynyl-1,3-dioxane (a 6-membered ring) and 2-ethynyl-1,3-dioxolane (a 5-membered ring). By analyzing their conformational thermodynamics, reactivity profiles, and hydrolysis kinetics, researchers can make field-proven, causality-driven choices for their synthetic workflows.

Structural & Mechanistic Analysis

While both molecules feature a terminal alkyne adjacent to an acetal center, their cyclic backbones dictate fundamentally different thermodynamic stabilities and kinetic behaviors during deprotection.

Conformational Thermodynamics
  • 2-Ethynyl-1,3-dioxane (6-Membered): Like cyclohexane, 1,3-dioxanes preferentially adopt a highly stable chair conformation[1]. Because the C–O bonds are shorter than C–C bonds, 1,3-diaxial interactions are significantly more pronounced. Consequently, the bulky ethynyl group is thermodynamically locked into the equatorial position to minimize steric repulsion. This strain-free ground state makes the dioxane ring highly robust.

  • 2-Ethynyl-1,3-dioxolane (5-Membered): 1,3-Dioxolanes adopt a flexible envelope conformation. While this structure lacks the severe 1,3-diaxial interactions of a chair, it suffers from inherent torsional strain due to the partial eclipsing of adjacent C–H and C–O bonds.

The Causality of Hydrolysis Kinetics

The defining difference between these two protecting groups lies in their lability toward acid-catalyzed hydrolysis. Generally, 1,3-dioxanes are significantly more stable to acidic conditions than 1,3-dioxolanes[2].

The accepted mechanism for acetal hydrolysis involves a fast pre-equilibrium protonation of an acetal oxygen, followed by a rate-determining unimolecular cleavage to form a planar, sp²-hybridized oxocarbenium ion[3].

  • For the 5-membered dioxolane: The transition from the torsionally strained envelope ground state to the planar oxocarbenium ion results in a release of ring strain. This lowers the activation energy, making the formation of the intermediate much faster[4].

  • For the 6-membered dioxane: The transition from the highly stable, strain-free chair conformation to a planar oxocarbenium ion introduces ring strain. Thus, the activation energy barrier is higher, resulting in sluggish hydrolysis kinetics.

Hydrolysis Dioxolane 2-Ethynyl-1,3-dioxolane (5-Membered, Envelope) Protonation1 Protonated Acetal Dioxolane->Protonation1 H+ (Fast) Dioxane 2-Ethynyl-1,3-dioxane (6-Membered, Chair) Protonation2 Protonated Acetal Dioxane->Protonation2 H+ (Slow) Oxo1 Oxocarbenium Ion (Strain Release) Protonation1->Oxo1 k_fast (Low Ea) Oxo2 Oxocarbenium Ion (Strain Introduced) Protonation2->Oxo2 k_slow (High Ea) Product Propargyl Aldehyde + Diol Oxo1->Product H2O Oxo2->Product H2O

Caption: Mechanistic pathway of acetal hydrolysis illustrating the kinetic divergence based on ring strain.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of both protecting groups. This data is critical for determining which reagent to use based on the harshness of your downstream synthetic steps.

Parameter2-Ethynyl-1,3-dioxolane2-Ethynyl-1,3-dioxane
Ring Size 5-Membered6-Membered
Ground State Conformation EnvelopeChair
Stability to Base/Nucleophiles Excellent[5]Excellent[5]
Relative Hydrolysis Rate (Acidic) Fast (Labile)Slow (Robust)
Ideal Use Case Mild downstream conditions; requires gentle, rapid deprotection.Harsh downstream conditions; requires strong protection against Lewis/Brønsted acids.
Deprotection Conditions 1M HCl in THF/H₂O, RT, 1-2 hours3M HCl or TFA/H₂O, Reflux, 4-12 hours

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and monitoring techniques guarantees reproducible results.

Protocol A: Sonogashira Cross-Coupling of the Protected Alkyne

Both 2-ethynyl-1,3-dioxolane and 2-ethynyl-1,3-dioxane exhibit identical reactivity at the terminal alkyne. This protocol couples the alkyne to an aryl iodide.

Reagents:

  • Protected Alkyne (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et₃N) (Solvent/Base, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Add the Aryl Iodide and Et₃N to a flame-dried Schlenk flask. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species and promotes unwanted Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution will typically turn pale yellow/green.

  • Alkyne Addition: Add the protected alkyne (dioxane or dioxolane) dropwise via syringe.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Self-Validation: Stain the TLC plate with aqueous KMnO₄. The terminal alkyne starting material will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background). The reaction is complete when this spot disappears (typically 2-4 hours).

  • Workup: Filter the mixture through a short pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Selective Acidic Deprotection

The choice of acid concentration and temperature depends entirely on which protecting group was utilized.

Reagents:

  • Coupled Acetal (1.0 equiv)

  • Solvent: THF / H₂O (1:1 v/v)

  • Acid: 1M HCl (for Dioxolane) OR 3M HCl / TFA (for Dioxane)

Step-by-Step Methodology:

  • Solvation: Dissolve the coupled acetal in the THF/H₂O mixture.

  • Acidification:

    • If using Dioxolane: Add 1M HCl dropwise at room temperature.

    • If using Dioxane: Add 3M HCl or Trifluoroacetic acid (TFA) and heat the reaction to 50°C. Causality: The stable chair conformation of the dioxane requires higher thermal energy to overcome the activation barrier for oxocarbenium formation.

  • Reaction Monitoring: Monitor via TLC. Self-Validation: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The newly formed aldehyde product will immediately form an orange/red hydrazone precipitate on the TLC plate, confirming successful deprotection.

  • Quenching: Once complete, cool the reaction to 0°C and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Workflow Start Propargyl Aldehyde Protection Acetalization (Ethylene Glycol vs 1,3-Propanediol) Start->Protection Coupling Sonogashira Coupling (Pd cat., CuI, Ar-I) Protection->Coupling Protected Alkyne Deprotection Acidic Cleavage (TFA or HCl / H2O) Coupling->Deprotection Coupled Acetal End Aryl-Substituted Propargyl Aldehyde Deprotection->End Aldehyde Recovery

Caption: Experimental workflow from protection through cross-coupling to final aldehyde recovery.

Conclusion & Selection Guidelines

The choice between 2-ethynyl-1,3-dioxane and 2-ethynyl-1,3-dioxolane should not be arbitrary; it must be dictated by the synthetic pathway's demands:

  • Select 2-ethynyl-1,3-dioxolane if your target molecule contains sensitive functional groups that cannot survive harsh acidic workups. Its rapid hydrolysis ensures the aldehyde can be unmasked gently.

  • Select 2-ethynyl-1,3-dioxane if your multi-step synthesis involves mildly acidic conditions, Lewis acids, or prolonged high-temperature steps prior to deprotection. Its robust chair conformation will prevent premature unmasking and degradation.

References

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from:[Link]

  • Science of Synthesis (Thieme). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from: [Link]

  • Leggetter, B.E., et al. Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry. Retrieved from:[Link]

  • Fife, T.H., et al. Steric Effects in Ketal Hydrolysis. Journal of the American Chemical Society. Retrieved from: [Link]

Sources

Comparative

GC-MS Fragmentation Patterns for Validating 1,3-Dioxane, 2-ethynyl- Purity: A Comparative Guide

Executive Summary 1,3-Dioxane, 2-ethynyl- (CAS: 125380-93-0) is a critical building block in organic synthesis, serving as a highly stable, cyclic acetal-protected equivalent of propiolaldehyde. In drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dioxane, 2-ethynyl- (CAS: 125380-93-0) is a critical building block in organic synthesis, serving as a highly stable, cyclic acetal-protected equivalent of propiolaldehyde. In drug discovery and materials science, validating the purity of terminal alkynes is paramount; trace impurities such as unreacted diols, isomerized allenes, or oligomers can severely poison transition-metal catalysts in downstream cross-coupling (e.g., Sonogashira) or click chemistry (CuAAC) workflows.

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold standard for analyzing volatile acetals. This guide objectively compares the GC-MS performance and fragmentation profile of 1,3-dioxane, 2-ethynyl- against its acyclic alternative, 3,3-diethoxypropyne (propiolaldehyde diethyl acetal), providing a self-validating protocol for rigorous quality control.

Mechanistic Foundation of Acetal Fragmentation

Under standard 70 eV electron ionization, acetals undergo predictable α -cleavage. This fragmentation is thermodynamically driven by the stabilization of the resulting positive charge by adjacent oxygen atoms, forming stable oxonium ions.

Cyclic Acetals: 1,3-Dioxane, 2-ethynyl-

For 1,3-dioxane rings, the molecular ion ([M]⁺•) typically exhibits a very weak signal. The dominant and highly preferred fragmentation pathway is the cleavage of the bond between the C2 carbon and its substituent [1]. For 2-ethynyl-1,3-dioxane (MW = 112.13 Da), the ejection of the ethynyl radical (•C≡CH, 25 Da) generates the highly stable 1,3-dioxan-2-yl cation, resulting in a distinct base peak at m/z 87 [2]. A secondary diagnostic ion is the [M-H]⁺ peak at m/z 111 , which is characteristic of cyclic acetals retaining their C2 substituent[1].

Acyclic Acetals: 3,3-Diethoxypropyne

In contrast, the acyclic alternative 3,3-diethoxypropyne (MW = 128.17 Da) fragments primarily via the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the elimination of alkene neutrals [3]. This yields a resonance-stabilized oxonium ion at m/z 83 . Acyclic acetals are generally more prone to extensive secondary fragmentation, resulting in complex spectra with prominent low-mass hydrocarbon ions (e.g., m/z 29 for the ethyl cation), which can complicate trace impurity identification.

Fragmentation A 1,3-Dioxane, 2-ethynyl- [M]+. m/z 112 B 1,3-Dioxan-2-yl Cation m/z 87 (Base Peak) A->B - •C≡CH (25 Da) C [M-H]+ m/z 111 A->C - •H (1 Da) D 3,3-Diethoxypropyne [M]+. m/z 128 E Oxonium Ion m/z 83 (Base Peak) D->E - •OCH2CH3 (45 Da)

Fig 1. Divergent GC-MS electron ionization fragmentation pathways of cyclic vs. acyclic acetals.

Comparative Performance: Cyclic vs. Acyclic Acetals

When selecting a protected propiolaldehyde for synthesis, the cyclic 1,3-dioxane offers superior thermal stability during GC-MS analysis. Acyclic diethyl acetals are highly susceptible to thermal degradation in the GC inlet, which can artificially skew purity calculations by generating false-positive impurity peaks.

Feature1,3-Dioxane, 2-ethynyl- (Cyclic)3,3-Diethoxypropyne (Acyclic)
Molecular Weight 112.13 g/mol 128.17 g/mol
Molecular Ion [M]⁺• m/z 112 (Weak)m/z 128 (Very Weak/Absent)
Base Peak (Diagnostic) m/z 87 (1,3-dioxan-2-yl cation)m/z 83 ([M - OEt]⁺)
Secondary Ions m/z 111 ([M-H]⁺), 43, 45m/z 99 ([M - Et]⁺), 47, 29
Thermal Stability (GC) High (Intact elution at 220 °C)Moderate (Prone to inlet degradation)
Purity Validation Highly reliable via m/z 87 trackingRequires low-temp inlet optimization

Self-Validating Experimental Protocol: GC-MS Purity Workflow

To ensure high-fidelity purity validation, this protocol integrates a self-validating system utilizing System Suitability Testing (SST) and Internal Standardization (IS). This prevents false-positive impurity reporting caused by instrument drift, injection variability, or thermal degradation.

Workflow S1 1. Sample Preparation Dilute to 1 mg/mL in anhydrous DCM Add IS: 1,2-Dichlorobenzene-d4 S2 2. GC Separation DB-5MS Column | Inlet: 220 °C Prevent retro-acetalization S1->S2 S3 3. EI-MS Ionization 70 eV | Source: 230 °C Scan Range: 35-300 Da S2->S3 S4 4. Data Processing Extract m/z 87 (Target) Extract m/z 152 (IS) S3->S4 S5 5. Purity Validation Area Normalization Calculation Exclude Solvent Delay S4->S5

Fig 2. Self-validating GC-MS workflow for acetal purity analysis using internal standardization.

Step-by-Step Methodology

1. Sample Preparation & Causality

  • Causality: Acetals are highly sensitive to aqueous acids and can undergo rapid hydrolysis. Therefore, strictly anhydrous, non-protic solvents must be used to prevent sample degradation prior to injection.

  • Step 1: Dissolve the 1,3-Dioxane, 2-ethynyl- sample in anhydrous dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Step 2: Spike the solution with 1,2-dichlorobenzene-d4 (50 µg/mL) as the Internal Standard (IS).

  • Validation Check: The IS normalizes run-to-run variations in injection volume and ionization efficiency, ensuring quantitative trustworthiness across multiple batches [2].

2. Chromatographic Separation (GC)

  • Column: Use a mid-polarity capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) to ensure adequate retention and sharp peak shapes for the highly volatile alkyne.

  • Inlet Conditions: Split ratio 20:1.

  • Causality: The injector temperature must be strictly capped at 220 °C. Exceeding 250 °C provides excess thermal energy that can induce retro-acetalization or alkyne oligomerization directly in the inlet, creating artificial impurities that do not exist in the bulk product.

  • Oven Program: 50 °C (hold 3 min) → ramp at 10 °C/min to 200 °C (hold 2 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

3. Mass Spectrometry (EI-MS)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Ion source at 230 °C; Transfer line at 250 °C.

  • Scan Range: m/z 35 to 300.

  • Causality: Scanning below m/z 35 is intentionally omitted to exclude atmospheric background (N₂, O₂, Ar). This conserves detector bandwidth, prevents electron multiplier saturation, and maximizes the signal-to-noise ratio for the target analyte.

4. Data Processing & Purity Calculation

  • Step 1: Extract the Total Ion Chromatogram (TIC) and verify the IS retention time to confirm system suitability.

  • Step 2: Generate Extracted Ion Chromatograms (XIC) for m/z 87 (target diagnostic ion) and m/z 152 (IS).

  • Step 3: Calculate purity using Area Normalization: (Area of Target Peak / Total Area of All Integrated Peaks) × 100. Ensure the solvent delay window and IS peak are excluded from the total area summation.

References

  • Kavvadias, D., et al. "Novel 1,3-Dioxanes from Apple Juice and Cider." Journal of Agricultural and Food Chemistry, 1999. [1]

  • Romero, J., et al. "Identification of 1,3-Dioxanes and 1,3-Dioxolanes as Malodorous Compounds at Trace Levels in River Water, Groundwater, and Tap Water." Environmental Science & Technology, 1998. [2]

  • Zaikin, V., & Borisov, R. S. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." Mass Spectrometry Reviews, 2017. [3]

Sources

Validation

A Comparative Guide to the Reactivity of 1,3-Dioxane-Substituted, 2-Ethynyl-, and Phenylacetylene in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone for the assembly of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone for the assembly of complex molecular architectures. Cross-coupling reactions, particularly those involving alkynes, have proven to be indispensable tools in this endeavor.[1] This guide provides an in-depth comparison of the reactivity of three terminal alkynes: 2-ethynyl-1,3-dioxane, a protected hydroxymethyl acetylene derivative; a generic 2-ethynyl-substituted alkyne, representing a simple aliphatic alkyne; and phenylacetylene, a widely used aromatic alkyne. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical and materials science research.

Structural and Electronic Profiles of the Alkynes

The reactivity of a terminal alkyne in coupling reactions is fundamentally governed by a combination of steric and electronic factors.[2][3] The acidity of the acetylenic proton, the steric bulk surrounding the triple bond, and the electronic nature of the substituent all play critical roles in the reaction kinetics and overall efficiency.

  • Phenylacetylene: As an aromatic alkyne, phenylacetylene's reactivity is influenced by the electron-withdrawing nature of the phenyl group, which increases the acidity of the acetylenic proton. This enhanced acidity facilitates the formation of the key copper(I) acetylide intermediate in traditional Sonogashira couplings.[4] However, the bulky phenyl group can also introduce steric hindrance, which may impact the rate of migratory insertion in certain catalytic cycles.[2][5]

  • 2-Ethynyl- (Aliphatic Alkynes): Simple aliphatic alkynes, such as those with a 2-ethynyl substitution, generally exhibit lower acetylenic proton acidity compared to their aromatic counterparts. This can sometimes necessitate the use of stronger bases or more reactive catalytic systems to achieve efficient coupling. The steric profile is typically less demanding than phenylacetylene, which can be advantageous in certain contexts.[6]

  • 2-Ethynyl-1,3-dioxane: This substrate introduces a 1,3-dioxane moiety, which serves as a protecting group for a carbonyl or diol functionality.[7][8] The 1,3-dioxane group is generally stable under neutral, basic, and many oxidative and reductive conditions, making it compatible with a wide range of coupling reaction conditions.[7][9] Its electronic influence on the alkyne is primarily inductive and relatively modest. The six-membered ring structure, which preferentially adopts a chair-like conformation, can introduce specific steric demands that may influence catalyst-substrate interactions.[8]

Performance in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a benchmark for evaluating alkyne reactivity.[10][11] The reaction typically involves a copper(I) co-catalyst, although copper-free variations have been developed.[4][12]

The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles.[4]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Alkyne Deprotonation (R-C≡CH, Base) Cu(I)-C≡CR->Cu(I)X To Pd Cycle

Caption: Simplified catalytic cycles in the Sonogashira coupling reaction.

The following table summarizes typical observations regarding the reactivity of the three alkynes in Sonogashira coupling reactions.

AlkyneRelative ReactivityTypical YieldsCommon Side ReactionsKey Considerations
Phenylacetylene HighGood to Excellent[13]Glaser homocoupling[14]Electron-donating or -withdrawing groups on the phenyl ring can modulate reactivity.[15]
2-Ethynyl- (Aliphatic) Moderate to HighGoodGlaser homocouplingLess sterically hindered than phenylacetylene, which can be beneficial with bulky aryl halides.[6]
2-Ethynyl-1,3-dioxane Moderate to HighGood to ExcellentGlaser homocouplingThe dioxane group is generally stable but can be cleaved under strongly acidic conditions.[7]

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add a suitable solvent (e.g., THF or 1,4-dioxane, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).[16]

  • Add the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

The choice of base, solvent, and temperature can significantly influence the reaction outcome and should be optimized for each specific substrate combination.[17]

Performance in Glaser Coupling

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant, such as oxygen.[18][19]

The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to form the diyne and regenerate the copper(I) catalyst.[18]

Glaser_Coupling Figure 2: Simplified Glaser Homocoupling Mechanism R-C≡CH 2 R-C≡CH R-C≡C-Cu(I) 2 R-C≡C-Cu(I) R-C≡CH->R-C≡C-Cu(I) Formation of Copper Acetylide Cu(I) Cu(I) Catalyst, Base Cu(I)->R-C≡C-Cu(I) Diyne R-C≡C-C≡C-R R-C≡C-Cu(I)->Diyne Oxidative Coupling Oxidant Oxidant (e.g., O2) Oxidant->Diyne

Caption: Key steps in the Glaser homocoupling of terminal alkynes.

Glaser coupling is often an undesired side reaction in cross-coupling methodologies, but it is a valuable transformation for the synthesis of symmetrical diynes.[20]

AlkyneTendency for HomocouplingNotes
Phenylacetylene HighThe formation of diphenyldiacetylene is a common byproduct in Sonogashira reactions, especially under aerobic conditions or with prolonged reaction times.[14]
2-Ethynyl- (Aliphatic) Moderate to HighThe propensity for homocoupling is influenced by the specific reaction conditions, particularly the concentration of the copper catalyst and the presence of oxygen.[20]
2-Ethynyl-1,3-dioxane Moderate to HighSimilar to other terminal alkynes, homocoupling can be minimized by using copper-free Sonogashira conditions or by carefully controlling the reaction atmosphere.

To suppress Glaser homocoupling in cross-coupling reactions, it is crucial to maintain anaerobic conditions and use the minimum necessary amount of copper co-catalyst. The use of copper-free Sonogashira protocols is also an effective strategy.[15]

The Role of the 1,3-Dioxane Protecting Group

The 1,3-dioxane group is a robust protecting group for carbonyls and 1,3-diols.[7][8] Its stability under a variety of reaction conditions makes it a valuable tool in multistep synthesis.[9]

  • Stability: 1,3-Dioxanes are generally stable to bases, nucleophiles, and many reducing and oxidizing agents.[8]

  • Deprotection: The removal of the 1,3-dioxane group is typically achieved under acidic conditions, regenerating the original carbonyl and 1,3-diol.[7][21] This orthogonality allows for selective deprotection without affecting other functional groups that are stable to acid.

Experimental Protocol: Deprotection of a 1,3-Dioxane Group

  • Dissolve the 1,3-dioxane-protected compound (1.0 mmol) in a suitable solvent mixture, such as acetone/water or THF/water.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or a Lewis acid.[9]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the deprotected product with an organic solvent and purify as needed.

Conclusion and Future Perspectives

The choice between 2-ethynyl-1,3-dioxane, a simple 2-ethynyl alkyne, and phenylacetylene in coupling reactions depends on the specific synthetic strategy.

  • Phenylacetylene is a highly reactive and readily available building block for the synthesis of aryl-alkyne conjugates. Its main drawback is the high propensity for Glaser homocoupling.

  • Aliphatic 2-ethynyl substrates offer a less sterically hindered alternative to phenylacetylene and are valuable for constructing diverse molecular frameworks.

  • 2-Ethynyl-1,3-dioxane provides the added advantage of a stable protecting group, allowing for the late-stage introduction or unmasking of a carbonyl or diol functionality. This is particularly useful in the synthesis of complex, multifunctional molecules.

Future research in this area will likely focus on the development of more selective and efficient catalytic systems that can minimize side reactions like homocoupling and tolerate an even broader range of functional groups. The continued exploration of novel protecting group strategies will also play a crucial role in advancing the field of complex molecule synthesis.

References

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Georg Thieme Verlag.
  • The Journal of Physical Chemistry C. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. [Link]

  • PubMed. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Organometallics. Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Organometallics. Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. [Link]

  • ACS Publications. Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. [Link]

  • The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. Standard reaction conditions for the Sonogashira cross-coupling of... [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Journal of the American Chemical Society. Sonogashira Coupling on an Extended Gold Surface in Vacuo: Reaction of Phenylacetylene with Iodobenzene on Au(111). [Link]

  • RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1,3-Dioxolane as a Chemical Intermediate in Specialty Syntheses. [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wikipedia. Dioxolane. [Link]

  • Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water[v1]. [Link]

  • Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic & Biomolecular Chemistry. Transition metal-free coupling of terminal alkynes and hypervalent iodine-based alkyne-transfer reagents to access unsymmetrical 1,3-diynes. [Link]

  • Journal of the Brazilian Chemical Society. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]

  • Wikipedia. 1,3-Dioxane. [Link]

  • RSC Advances. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]

  • ACS Omega. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. [Link]

  • Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]

  • PubMed. Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon. [Link]

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Comparative

Spectroscopic comparison of 1,3-Dioxane, 2-ethynyl- and its deprotected aldehyde

Chemical Context & Strategic Utility In advanced organic synthesis and drug development, the terminal alkyne and aldehyde functionalities are highly versatile but often mutually incompatible under harsh reaction conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Strategic Utility

In advanced organic synthesis and drug development, the terminal alkyne and aldehyde functionalities are highly versatile but often mutually incompatible under harsh reaction conditions. Propargyl aldehyde (prop-2-ynal) is the simplest α,β-unsaturated aldehyde containing a terminal alkyne[1]. While synthetically powerful for Michael additions and cycloadditions[2], it is notoriously unstable, lachrymatory, and prone to violent exothermic polymerization in the presence of bases or light[1][3].

To harness its reactivity safely, chemists utilize 2-ethynyl-1,3-dioxane as a protected surrogate[4][5].

  • Causality of Protection: The 1,3-dioxane ring masks the electrophilic carbonyl carbon, converting the sp2 hybridized center to a sterically hindered sp3 acetal. Compared to acyclic diethyl acetals, the cyclic 1,3-dioxane provides superior thermodynamic stability against basic and nucleophilic conditions due to the entropic penalty required to open the ring. This allows researchers to perform aggressive transformations on the terminal alkyne (e.g., deprotonation via n -BuLi, Sonogashira couplings) without degrading the aldehyde core.

Causality of Spectroscopic Shifts

Tracking the deprotection of 2-ethynyl-1,3-dioxane to propargyl aldehyde requires precise spectroscopic monitoring. The transition is defined by fundamental changes in molecular orbital hybridization and magnetic anisotropy.

  • Nuclear Magnetic Resonance (NMR): The most diagnostic shift occurs at the C1 position. In the protected dioxane, the acetal proton is attached to an sp3 carbon flanked by two electronegative oxygen atoms, placing its resonance around 5.3–5.6 ppm [5]. Upon acidic hydrolysis, this carbon rehybridizes to sp2 . The resulting carbonyl oxygen exerts a powerful electron-withdrawing inductive effect, while the π -system of the C=O double bond creates a strong magnetic anisotropic field. This severely deshields the aldehydic proton, pushing it downfield to ~9.5–10.1 ppm [1][5].

  • Infrared Spectroscopy (IR): The conversion eliminates the broad, complex C-O-C ether stretching bands (~1100 cm⁻¹) of the dioxane ring. In their place, a sharp, highly intense C=O stretching band emerges at ~1697 cm⁻¹ [1]. The terminal alkyne C≡C stretch remains relatively static (~2106 cm⁻¹), serving as an internal reference peak across both spectra.

Quantitative Spectroscopic Comparison

The following table summarizes the key diagnostic signals used to differentiate the protected acetal from the free aldehyde.

Analytical Method2-Ethynyl-1,3-dioxane (Protected)Propargyl Aldehyde (Deprotected)Diagnostic Delta ( Δ )
¹H NMR (CDCl₃) ~5.3 ppm (d, J = 2.0 Hz, 1H, Acetal CH)~9.5 ppm (d, J = 2.0 Hz, 1H, Aldehyde CHO)+4.2 ppm (Deshielding via C=O anisotropy)
¹H NMR (CDCl₃) ~2.5 ppm (d, J = 2.0 Hz, 1H, Alkyne CH)~2.8 ppm (d, J = 2.0 Hz, 1H, Alkyne CH)+0.3 ppm (Conjugation effect)
¹H NMR (CDCl₃) ~1.3 - 4.1 ppm (m, 6H, Dioxane CH₂)NoneDisappearance of ring protons
¹³C NMR (CDCl₃) ~98 ppm (Acetal Carbon)~177 ppm (Carbonyl Carbon)+79 ppm ( sp3→sp2 rehybridization)
FT-IR ~1100 cm⁻¹ (Strong, C-O-C stretch)~1697 cm⁻¹ (Strong, C=O stretch)Emergence of carbonyl dipole
FT-IR ~2110 cm⁻¹ (Weak, C≡C stretch)~2106 cm⁻¹ (Weak, C≡C stretch)Negligible

Experimental Workflow: Deprotection & Self-Validating Analysis

Because propargyl aldehyde is highly volatile (b.p. 54–57 °C) and reactive[1], standard basic workups or high-temperature evaporations will destroy the product. The following protocol utilizes a solid-supported acid to ensure a mild, self-validating workflow[3].

Protocol: Mild Cleavage and Spectroscopic Validation
  • Reaction Setup: Dissolve 2-ethynyl-1,3-dioxane (1.0 equiv) in a 4:1 mixture of Acetone/H₂O. Add Amberlyst-15 acidic ion-exchange resin (20% w/w). Stir at room temperature to 40 °C[3]. Causality: Amberlyst-15 provides the necessary protons for acetal hydrolysis without introducing free aqueous acids that complicate the isolation of the water-soluble aldehyde.

  • In-Process Self-Validation (NMR Tracking): After 2 hours, extract a 50 µL aliquot. Dilute directly in CDCl₃, dry over a micro-column of Na₂SO₄, and acquire a rapid ¹H NMR spectrum.

    • Validation Metric: The reaction is strictly complete when the doublet at 5.3 ppm is entirely consumed and replaced by the doublet at 9.5 ppm [5]. If the 5.3 ppm peak persists, extend reaction time.

  • Isolation: Filter the reaction mixture to remove the Amberlyst-15 resin. Extract the filtrate with cold dichloromethane (DCM).

  • Concentration (Critical Step): Dry the organic layer over MgSO₄. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 20 °C and pressure > 250 mbar. Causality: Propargyl aldehyde will co-evaporate with DCM if standard vacuum/temperature settings are used due to its low boiling point[1].

  • Final Spectroscopic Verification: Run FT-IR (ATR, neat) on the resulting pale liquid. The complete absence of a broad band at 1100 cm⁻¹ and the presence of a sharp peak at 1697 cm⁻¹ validates a successful, pure deprotection.

Pathway & Logic Visualization

G Acetal 2-Ethynyl-1,3-dioxane (Acetal Protected) Hydrolysis Acidic Hydrolysis (Amberlyst-15, H2O, Δ) Acetal->Hydrolysis Deprotection NMR_Acetal 1H NMR: ~5.3 ppm (CH) IR: ~1100 cm⁻¹ (C-O-C) Acetal->NMR_Acetal Aldehyde Propargyl Aldehyde (Prop-2-ynal) Hydrolysis->Aldehyde - 1,3-Propanediol NMR_Aldehyde 1H NMR: ~9.5 ppm (CHO) IR: ~1697 cm⁻¹ (C=O) Aldehyde->NMR_Aldehyde

Fig 1: Deprotection pathway and spectroscopic shift logic for 2-ethynyl-1,3-dioxane.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dioxane, 2-ethynyl-

As a Senior Application Scientist, I approach 1,3-Dioxane, 2-ethynyl- (CAS: 179470-12-3) not just as a synthetic reagent, but as a dynamic system of competing reactivities. This molecule presents a unique "dual-threat" h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach 1,3-Dioxane, 2-ethynyl- (CAS: 179470-12-3) not just as a synthetic reagent, but as a dynamic system of competing reactivities. This molecule presents a unique "dual-threat" hazard profile: it combines the auto-oxidative instability of a cyclic ether with the highly reactive, acidic nature of a terminal alkyne.

To handle this compound safely, you must move beyond rote memorization of safety data sheets. You must understand the causality behind its behavior. This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals to handle, react, and dispose of 1,3-Dioxane, 2-ethynyl- with uncompromising scientific integrity.

Mechanistic Hazard Profile: The Dual-Threat Nature

Before stepping up to the fume hood, you must understand the two distinct chemical domains of this molecule that dictate our safety protocols.

Threat A: The Dioxane Ring (Auto-Oxidation) Like all cyclic ethers, the oxygen atoms in the 1,3-dioxane ring stabilize adjacent carbon-centered radicals. Upon exposure to atmospheric oxygen and light, the molecule undergoes auto-oxidation to form hydroperoxides. Over time, these concentrate and polymerize into highly shock-sensitive polyperoxide crystals .

Threat B: The Terminal Alkyne (Acetylide Detonation) The terminal alkyne carbon is sp-hybridized. Because s-orbitals are held closer to the positively charged nucleus than p-orbitals, the 50% s-character of this bond tightly stabilizes the resulting lone pair if the proton is removed . This makes the terminal proton unusually acidic. If this alkyne comes into contact with heavy metal salts (specifically Copper, Silver, or Mercury), it spontaneously forms metal acetylides—compounds that are notoriously shock-sensitive and can detonate violently when dry .

Quantitative Hazard Data
Property / Hazard MetricValue / ThresholdOperational Implication
Terminal Alkyne pKa ~25Highly acidic for a hydrocarbon; readily deprotonated by strong bases to form highly reactive acetylide anions.
Terminal C Hybridization sp (50% s-character)High s-character pulls electron density toward the nucleus, stabilizing the carbanion and driving the unusual acidity.
Peroxide Safe Limit < 20 ppmSafe for standard Schlenk line operations. Must be verified prior to every use.
Peroxide Danger Limit > 100 ppmCRITICAL DANGER. Do not move the flask. Contact EHS for remote explosive disposal.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized cyclic ethers. Every piece of equipment must be chosen based on the specific chemical vulnerabilities of the reagent.

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile or Fluoroelastomer (Viton)Standard latex offers zero resistance to cyclic ethers and will rapidly degrade, leading to dermal exposure.
Eye Protection ANSI Z87.1 Chemical Splash GogglesDioxane vapors and splashes cause severe, potentially irreversible corneal damage and ocular irritation.
Body Protection Flame-Retardant (FR) Lab Coat (Nomex/Cotton)Low-molecular-weight cyclic ethers are highly flammable. FR materials prevent catastrophic ignition from static discharges.
Environment Certified Fume Hood (Face velocity 80-100 fpm)Vapors are heavier than air and can form invisible, explosive mixtures across laboratory benches.

Operational Protocols: Self-Validating Workflows

Every protocol executed with 1,3-Dioxane, 2-ethynyl- must be a self-validating system. You must prove the chemical is safe to use before you use it.

Protocol 1: Peroxide Validation & Inert Setup
  • Visual Inspection (The Go/No-Go Check): Before moving the storage flask, visually inspect the cap and the liquid. Causality: The presence of white, crystalline solids indicates advanced peroxide polymerization. If crystals are present, do not touch the flask; evacuate the immediate area and call EHS.

  • Peroxide Quantification: In a fume hood, extract 0.5 mL of the reagent using a clean glass pipette and apply it to a Quantofix peroxide test strip. Validation: The strip must read < 20 ppm. If it reads between 20-100 ppm, the solvent must be passed through a column of activated basic alumina to strip the peroxides before use.

  • Inert Atmosphere Transfer: Purge your reaction vessel with Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the volatile dioxane, preventing atmospheric oxygen from initiating radical auto-oxidation.

Protocol 2: Reaction Execution & Acetylide Prevention
  • Strict Material Exclusion: Ensure absolutely no brass, copper, or silver fittings, needles, or spatulas are used during the setup. Causality: The acidic alkyne proton will react with these transition metals to form explosive metal acetylides . Use only PTFE, glass, or high-grade stainless steel.

  • Temperature-Controlled Deprotonation: If your synthesis requires forming the acetylide anion (e.g., using NaNH₂ or n-BuLi), cool the reaction to -78 °C using a dry ice/acetone bath. Causality: Acetylide ions are strong bases and excellent nucleophiles. Lowering the thermal energy prevents unwanted E2 elimination side-reactions and controls the highly exothermic deprotonation step.

Emergency Quenching & Hazardous Waste Disposal

Unreacted terminal alkynes and their acetylide anions cannot be disposed of directly into standard organic waste. They must be systematically neutralized.

Protocol 3: Controlled Quenching
  • Thermal Regulation: Cool the completed reaction mixture to 0 °C using an ice-water bath.

  • Protonation: Slowly add a weak proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or methanol, dropwise via an addition funnel. Causality: This safely protonates any highly reactive, unreacted acetylide anions back to the stable terminal alkyne without generating a violent exotherm .

  • Phase Separation: Dilute the quenched mixture with an inert extraction solvent (e.g., Toluene or Ethyl Acetate). Separate the organic layer.

  • Waste Segregation: Collect the organic layer in a designated, heavily ventilated hazardous waste carboy labeled: "Flammable Organic Waste - Contains Alkyne/Dioxane."Never mix this waste stream with heavy metal waste (Ag, Cu, Hg) to prevent the formation of acetylides inside the waste drum.

Process Visualization

The following diagram maps the logical decision tree and workflow for handling this reagent, ensuring that safety validations are met at every critical junction.

G A 1,3-Dioxane, 2-ethynyl- Inventory Retrieval B Visual Inspection (Check for Crystals) A->B C Peroxide Test (Quantofix Strips) B->C No Crystals D Peroxides > 20 ppm DO NOT USE B->D Crystals Found C->D Fail E Peroxides < 20 ppm Proceed to Schlenk Line C->E Pass F Execute Reaction (Avoid Ag, Cu, Hg) E->F G Quench Acetylides (NH4Cl/MeOH) F->G H Hazardous Waste Disposal G->H

Workflow for the safe handling, testing, and disposal of 1,3-Dioxane, 2-ethynyl-.

References

  • Ashenhurst, James. "Acetylides from Alkynes, and The Substitution Reactions of Acetylides." Master Organic Chemistry. Available at:[Link]

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